molecular formula C9H12ClN3O B11717012 2-Chloro-5-(piperidin-4-yloxy)pyrimidine

2-Chloro-5-(piperidin-4-yloxy)pyrimidine

Cat. No.: B11717012
M. Wt: 213.66 g/mol
InChI Key: DTORHBRHNVYBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(piperidin-4-yloxy)pyrimidine is a useful research compound. Its molecular formula is C9H12ClN3O and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-(piperidin-4-yloxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(piperidin-4-yloxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

2-chloro-5-piperidin-4-yloxypyrimidine

InChI

InChI=1S/C9H12ClN3O/c10-9-12-5-8(6-13-9)14-7-1-3-11-4-2-7/h5-7,11H,1-4H2

InChI Key

DTORHBRHNVYBQS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CN=C(N=C2)Cl

Origin of Product

United States

Foundational & Exploratory

2-Chloro-5-(piperidin-4-yloxy)pyrimidine CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth analysis of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine , a critical heterocyclic building block used in the synthesis of kinase inhibitors, GPCR agonists (e.g., GPR119), and other bioactive small molecules.

Executive Summary

2-Chloro-5-(piperidin-4-yloxy)pyrimidine is a bifunctional pyrimidine scaffold characterized by an electrophilic chlorine atom at the C2 position and a nucleophilic piperidine ether moiety at the C5 position. This specific substitution pattern allows for orthogonal functionalization: the C2-chlorine is highly reactive towards nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the piperidine nitrogen serves as a handle for amide coupling, reductive amination, or further alkylation. This versatility makes it a preferred intermediate in the development of targeted therapies for type 2 diabetes (GPR119 agonists) and oncology (CDK2/Furin inhibitors).

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-Chloro-5-(piperidin-4-yloxy)pyrimidine
CAS Number Not widely indexed in public registries (See Precursors below)
Molecular Formula C

H

ClN

O
Molecular Weight 213.66 g/mol (Free Base)
Solubility Soluble in DMSO, Methanol, DMF; Low solubility in water (Free Base)
pKa (Calc.) Piperidine NH: ~10.8; Pyrimidine N: ~1.0
LogP (Calc.) ~0.8 - 1.2
Key Precursors 2-Chloro-5-hydroxypyrimidine (CAS 4983-28-2)tert-Butyl 4-hydroxypiperidine-1-carboxylate (CAS 109384-19-2)
Structural Analysis

The molecule features a pyrimidine core electron-deficient enough to facilitate


 reactions at the C2 position. The ether linkage  at C5 is stable under standard hydrolytic conditions, providing a robust connection to the solubilizing piperidine ring .

Synthetic Utility & Mechanism[2][3]

The synthesis of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine typically proceeds via a Mitsunobu reaction or a base-mediated Nucleophilic Substitution (


) using the 5-hydroxypyrimidine and a protected 4-hydroxypiperidine.
Primary Synthetic Route (Mitsunobu Coupling)

This pathway is preferred for its mild conditions and high regioselectivity, avoiding N-alkylation of the pyrimidine ring.

  • Coupling: Reaction of 2-chloro-5-hydroxypyrimidine with N-Boc-4-hydroxypiperidine in the presence of Triphenylphosphine (

    
    ) and Diisopropyl azodicarboxylate (DIAD).
    
  • Deprotection: Removal of the Boc group using HCl in Dioxane or Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

SynthesisPathway Precursor1 2-Chloro-5-hydroxypyrimidine (CAS 4983-28-2) Intermediate Boc-Protected Intermediate (Ether Linkage Formed) Precursor1->Intermediate Mitsunobu: PPh3, DIAD, THF, 0°C -> RT Precursor2 N-Boc-4-hydroxypiperidine (CAS 109384-19-2) Precursor2->Intermediate Product 2-Chloro-5-(piperidin-4-yloxy)pyrimidine (Target Scaffold) Intermediate->Product Deprotection: 4M HCl/Dioxane or TFA/DCM

Figure 1: Synthetic pathway via Mitsunobu coupling and acid-mediated deprotection.

Alternative Route (Nucleophilic Substitution)

If the piperidine is activated as a mesylate or tosylate, a base-mediated substitution can be employed.

  • Reagents:

    
     or 
    
    
    
    in DMF at 60-80°C.
  • Mechanism: The phenolate anion of 2-chloro-5-hydroxypyrimidine attacks the electrophilic C4 of the piperidine.

  • Note: This method may suffer from competing N-alkylation (formation of pyrimidone byproducts) if reaction conditions are not strictly controlled.

Experimental Protocols

Protocol A: Synthesis of Intermediate (Mitsunobu)

Objective: Preparation of tert-butyl 4-((2-chloropyrimidin-5-yl)oxy)piperidine-1-carboxylate.

  • Setup: Charge a dry 3-neck round-bottom flask with 2-chloro-5-hydroxypyrimidine (1.0 eq), N-Boc-4-hydroxypiperidine (1.2 eq), and Triphenylphosphine (

    
    , 1.5 eq) in anhydrous THF (10 mL/g).
    
  • Addition: Cool the mixture to 0°C under

    
     atmosphere. Add DIAD  (1.5 eq) dropwise over 30 minutes to maintain temperature <5°C.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC/LC-MS for consumption of the pyrimidine starting material.

  • Workup: Quench with water, extract with Ethyl Acetate (EtOAc).[1][2][3] Wash organic layer with brine, dry over

    
    , and concentrate.[3][4]
    
  • Purification: Purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes) to isolate the white solid intermediate.

Protocol B: Boc-Deprotection

Objective: Isolation of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine dihydrochloride.

  • Dissolution: Dissolve the Boc-protected intermediate in 1,4-Dioxane (5 mL/g).

  • Acidolysis: Add 4M HCl in Dioxane (5-10 eq) dropwise at 0°C.

  • Precipitation: Stir at RT for 2–4 hours. The product typically precipitates as the HCl salt.

  • Isolation: Filter the solid, wash with diethyl ether (to remove Boc byproducts), and dry under vacuum.

    • Yield: Typically >90%.[5][6]

    • Storage: Store at -20°C under inert atmosphere (hygroscopic).

Applications in Drug Discovery[2][5][6][8]

This scaffold is a "privileged structure" in medicinal chemistry due to its ability to engage multiple binding pockets.

GPR119 Agonists (Diabetes)

The 5-(piperidin-4-yloxy)pyrimidine motif mimics the structural features of endogenous lipid ligands. In compounds like BMS-903452 , this core serves as a linker that positions the piperidine nitrogen to interact with Asp residues in the GPCR transmembrane domain, while the pyrimidine C2 position is coupled to biaryl systems to extend into the hydrophobic pocket.

Kinase Inhibitors (CDK2, JAK)

The C2-chlorine allows for the introduction of aminopyrazoles or anilines via Buchwald-Hartwig coupling. The ether-linked piperidine acts as a solvent-exposed "tail" that can be functionalized to tune solubility and pharmacokinetic properties (e.g., reducing LogD).

Furin Inhibitors

Recent patents (e.g., WO2019215341) describe the use of 2-chloropyrimidin-5-ol derivatives in the synthesis of inhibitors for Furin, a proprotein convertase implicated in viral entry and cancer progression.

Applications Scaffold 2-Chloro-5-(piperidin-4-yloxy)pyrimidine Linker Solubilizing Linker (Piperidine Tail) Scaffold->Linker Warhead Electrophilic Handle (C2-Chlorine) Scaffold->Warhead GPR119 GPR119 Agonists (Type 2 Diabetes) Kinase Kinase Inhibitors (CDK2, JAK) Furin Furin Inhibitors (Antiviral/Oncology) Linker->GPR119 Warhead->Kinase Warhead->Furin

Figure 2: Functional mapping of the scaffold to therapeutic applications.

Quality Control & Safety

Analytical Specifications
  • HPLC Purity: >95% (UV @ 254 nm).

  • 1H NMR (DMSO-d6): Characteristic peaks:

    • Pyrimidine protons: ~8.6 ppm (s, 2H).

    • Piperidine methine (CH-O): ~4.8 ppm (m, 1H).

    • Piperidine NH/CH2: Multiplets at 3.0–3.2 ppm and 1.8–2.1 ppm.

  • Mass Spectrometry: [M+H]+ = 214.07 (Cl isotope pattern 3:1).

Safety Handling (MSDS Highlights)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H335).

  • Handling: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust (if salt form).

  • Storage: Hygroscopic. Store in a desiccator at 2-8°C.

References

  • Sigma-Aldrich. 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride Product Page. Link

  • Bristol-Myers Squibb. Discovery of BMS-903452, an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 2014. Link

  • Google Patents. Bifunctional compounds containing 2,5-substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 (WO2024102849A1).[3] Link[3]

  • Google Patents. Furin inhibitors and methods of use thereof (US11773078B2). Link

  • ChemicalBook. 2-Chloro-5-hydroxypyrimidine Synthesis and Properties. Link

Sources

Strategic Synthesis and Structural Utility of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands relies heavily on bifunctional building blocks that offer both structural rigidity and versatile functionalization handles. 2-Chloro-5-(piperidin-4-yloxy)pyrimidine is a premier intermediate that fulfills these criteria. Featuring a highly electrophilic C-2 position on the pyrimidine ring and a solubilizing, basic piperidine moiety linked via a flexible ether bond, this molecule serves as a critical linchpin in divergent synthesis.

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties, chemoselective synthesis workflows, and downstream reactivity profiles of this essential intermediate. The protocols provided herein are designed not merely as instructions, but as self-validating experimental systems grounded in mechanistic causality.

Structural and Physicochemical Profiling

The architectural brilliance of 2-chloro-5-(piperidin-4-yloxy)pyrimidine lies in its compartmentalized reactivity.

  • The 2-Chloropyrimidine Core: The two endocyclic nitrogen atoms strongly withdraw electron density from the C-2 position, making the carbon-chlorine bond highly susceptible to Nucleophilic Aromatic Substitution (SnAr) and palladium-catalyzed cross-coupling.

  • The Ether Linkage: The oxygen atom at the C-5 position acts as an electron-donating group via resonance, which slightly tempers the overall electrophilicity of the ring compared to unsubstituted analogs, yet provides crucial conformational flexibility and a hydrogen-bond acceptor vector.

  • The Piperidine Ring: The secondary amine provides a basic center that is typically protonated at physiological pH, drastically improving the aqueous solubility of highly lipophilic drug candidates.

To guide rational drug design, the predicted physicochemical properties of the fully deprotected intermediate are summarized below.

Table 1: Quantitative Physicochemical Data for 2-Chloro-5-(piperidin-4-yloxy)pyrimidine

PropertyValueImplication for Drug Design
Molecular Formula C9H12ClN3OHighly ligand-efficient building block (MW: 213.67 g/mol ).
cLogP (Calculated) ~1.8Optimal lipophilicity; balances membrane permeability with solubility.
Topological Polar Surface Area 47.04 ŲExcellent range for oral bioavailability and potential BBB penetration.
pKa (Piperidine NH) ~9.8Exists primarily as a protonated cation at physiological pH (7.4).
Hydrogen Bond Donors 1Single strong donor (piperidine NH) for target engagement.
Hydrogen Bond Acceptors 4Multiple interaction vectors (pyrimidine Ns, ether O, piperidine N).

Strategic Synthesis Workflows

A common pitfall in synthesizing 2-substituted pyrimidine ethers is attempting an SnAr reaction on 2-chloro-5-fluoropyrimidine with an alkoxide. Because the C-2 chlorine is significantly more reactive than the C-5 fluorine, the alkoxide will preferentially attack the C-2 position, yielding the incorrect regioisomer.

To ensure absolute chemoselectivity, the optimal route utilizes the on the commercially available building block 2-chloro-5-hydroxypyrimidine (CAS 4983-28-2)[1]. The C-2 chlorine is completely inert to phosphonium-activated Mitsunobu conditions, allowing exclusive etherification at the C-5 hydroxyl group. This chemoselective strategy is well-documented in patent literature for analogous pyrimidine etherifications[2].

Synthesis_Workflow A 2-Chloro-5-hydroxypyrimidine (Electrophile) C Mitsunobu Reaction (PPh3, DIAD, THF) A->C B N-Boc-4-hydroxypiperidine (Nucleophile) B->C D Boc-Protected Intermediate C->D SN2 Inversion (Ether Formation) E Acidic Deprotection (HCl/Dioxane) D->E F 2-Chloro-5-(piperidin-4-yloxy) pyrimidine E->F -CO2, -Isobutylene

Fig 1. Two-step synthetic workflow for 2-Chloro-5-(piperidin-4-yloxy)pyrimidine via Mitsunobu.

Experimental Protocols

The following methodologies are engineered as self-validating systems, ensuring that researchers can track reaction progress and confirm structural integrity at every stage.

Protocol A: Chemoselective Mitsunobu Etherification

Objective: Synthesis of tert-butyl 4-((2-chloropyrimidin-5-yl)oxy)piperidine-1-carboxylate.

  • Preparation: In an oven-dried flask under inert atmosphere (N2), dissolve 2-chloro-5-hydroxypyrimidine (1.0 eq), N-Boc-4-hydroxypiperidine (1.2 eq), and Triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF (0.2 M).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Lowering the temperature prevents the premature decomposition of the highly reactive betaine intermediate formed between PPh3 and DIAD, suppressing the formation of unwanted hydrazine byproducts.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The successful consumption of the starting material (m/z 131 [M+H]+) and the appearance of the Boc-protected intermediate (m/z 314[M+H]+) validates the etherification. Crucially, the presence of an isotopic chlorine pattern (3:1 ratio of M to M+2) in the 314 m/z peak confirms that the C-2 chloride remains intact.

Protocol B: Acidic Deprotection

Objective: Cleavage of the Boc group to yield the target intermediate.

  • Preparation: Dissolve the purified Boc-protected intermediate in minimal Dichloromethane (DCM).

  • Cleavage: Add 4M HCl in Dioxane (10.0 eq) dropwise at room temperature. Stir for 4 hours.

    • Causality: HCl in dioxane is strategically chosen over Trifluoroacetic acid (TFA). While TFA requires tedious basic aqueous workup to isolate the free amine, the HCl salt of the product is highly polar and will spontaneously precipitate out of the less polar DCM/Dioxane mixture, driving the equilibrium forward and simplifying purification.

  • Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum.

  • Self-Validation: The physical precipitation serves as a visual indicator of reaction progress. Subsequent LC-MS analysis will show the complete disappearance of m/z 314 and the emergence of the free amine at m/z 214 [M+H]+.

Reactivity Profile and Downstream Applications

Once synthesized, 2-chloro-5-(piperidin-4-yloxy)pyrimidine acts as a divergent hub. The orthogonal reactivity of the C-2 chlorine and the piperidine nitrogen allows for independent functionalization, a critical requirement in combinatorial library generation for hit-to-lead optimization.

Reactivity_Profile Core 2-Chloro-5-(piperidin-4-yloxy)pyrimidine SnAr Nucleophilic Aromatic Substitution (SnAr) Displacement of C-2 Chlorine Core->SnAr Amines/Alcohols, Base, Heat Buchwald Buchwald-Hartwig Cross-Coupling C-N Bond Formation at C-2 Core->Buchwald Anilines, Pd-Catalyst, Base N_Func Nitrogen Functionalization Acylation / Alkylation of Piperidine Core->N_Func Electrophiles, Base

Fig 2. Divergent downstream functionalization pathways of the bifunctional intermediate.

  • C-2 Amination via SnAr: Aliphatic amines can directly displace the C-2 chlorine under thermal conditions (e.g., DIPEA, n-butanol, 100 °C). This is frequently used to install solvent-exposed solubilizing groups.

  • C-2 Arylation via Buchwald-Hartwig: For less nucleophilic anilines (common in kinase hinge-binding motifs), the utilizing palladium catalysis (e.g., Pd2(dba)3, Xantphos, Cs2CO3) is employed to forge the C-N bond.

  • Piperidine Functionalization: The secondary amine can be readily acylated with acid chlorides or subjected to reductive amination with aldehydes to tune the basicity and steric bulk of the ligand, a common tactic in optimizing GPCR agonists (e.g., GPR119 targeting).

Conclusion

The 2-chloro-5-(piperidin-4-yloxy)pyrimidine intermediate is a masterclass in structural economy. By understanding the electronic causality of the pyrimidine ring and employing chemoselective synthetic strategies like the Mitsunobu reaction, researchers can reliably generate this scaffold. Its orthogonal reactivity profile ensures that it remains a cornerstone building block in the accelerated discovery of novel therapeutics.

References

  • Title: Mitsunobu Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Patent WO2017139428A1 - Novel Compounds and Methods of Use Source: WIPO PatentScope URL: [Link]

Sources

Solubility data for 2-Chloro-5-(piperidin-4-yloxy)pyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences the entire drug development lifecycle, from synthesis and purification to formulation and bioavailability.[1][2][3][4] This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine, a heterocyclic compound with a pyrimidine core. Recognizing the current absence of publicly available solubility data for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines both theoretical models for solubility prediction, with a focus on Hansen Solubility Parameters (HSP), and detailed, field-proven experimental protocols for generating robust and accurate solubility profiles.

Introduction: The Central Role of Solubility in Pharmaceutical Sciences

2-Chloro-5-(piperidin-4-yloxy)pyrimidine is a substituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities.[5] The substituents—a chloro group, which can influence electronic properties and metabolic stability, and a piperidin-4-yloxy moiety, which can impact polarity and receptor interactions—define its unique physicochemical landscape.

Before any meaningful development can occur, a thorough understanding of an API's solubility is paramount. Poor aqueous solubility is a major hurdle, with over 40% of new chemical entities being practically insoluble in water, which can lead to inadequate bioavailability and therapeutic response.[1][3] Similarly, solubility in organic solvents is crucial for:

  • Crystallization and Purification: Selecting an appropriate solvent system is essential for obtaining the desired polymorphic form with high purity.

  • Formulation Development: For both oral and parenteral dosage forms, solubility dictates the choice of excipients and the manufacturing process.[3]

  • Process Chemistry: Reaction kinetics and yield during synthesis are often dependent on the solubility of reactants and intermediates.

  • Analytical Method Development: Preparing stock solutions and standards for assays like High-Performance Liquid Chromatography (HPLC) requires knowledge of suitable solvents.

This guide provides the necessary theoretical and practical tools to empower researchers to generate and interpret the solubility data for 2-Chloro-5-(piperidin-4-yloxy)pyrimidine, thereby accelerating its developmental timeline.

Theoretical Framework: Predicting Solubility

While experimental measurement is the gold standard, theoretical models offer a rapid, cost-effective means to screen solvents and prioritize experiments.

The "Like Dissolves Like" Principle and Hansen Solubility Parameters (HSP)

The age-old principle of "like dissolves like" is qualitatively useful but lacks predictive power. The Hansen Solubility Parameters (HSP) provide a quantitative evolution of this concept by dissecting the total cohesive energy of a substance into three components.[6][7] Developed by Charles M. Hansen, this model posits that if two materials have similar HSP values, they are likely to be miscible.[6][8]

The three parameters are:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters can be viewed as coordinates in a three-dimensional "Hansen space." The distance (Ra) between a solute (1) and a solvent (2) in this space is calculated as:

Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]

A smaller distance implies a higher likelihood of dissolution. This approach is invaluable for rationally selecting solvents for experimental screening and for replacing undesirable solvents with more environmentally friendly blends.[7][9]

Thermodynamic and Advanced Predictive Models

Solubility is fundamentally a thermodynamic equilibrium. The process involves overcoming the solute's crystal lattice energy and creating new solute-solvent interactions. More complex models can provide deeper insights:

  • UNIFAC (Universal Functional Activity Coefficient): This group-contribution model estimates activity coefficients in mixtures based on the functional groups present in the molecules.[10][11][12][13] While powerful, its accuracy for complex pharmaceutical molecules can be limited if the specific functional group parameters are not available.[13]

  • Machine Learning (ML) and AI: In recent years, ML models have shown remarkable success in predicting solubility.[14][15][16][17][18] These models are trained on large datasets of known solubilities and can learn complex relationships between molecular descriptors and solubility, often outperforming traditional methods.[18]

While these advanced models are powerful, they often require specialized software and extensive datasets. For the practicing scientist, the combination of HSP theory and robust experimental validation remains a highly effective and accessible strategy.

Experimental Protocol: Equilibrium Solubility Determination

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[19][20] This technique ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.

Required Materials and Equipment
  • Solute: 2-Chloro-5-(piperidin-4-yloxy)pyrimidine (solid, high purity).

  • Solvents: A range of high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane, dimethyl sulfoxide).

  • Equipment:

    • Analytical balance.

    • Glass vials with screw caps (e.g., 4 mL or 8 mL).

    • Temperature-controlled orbital shaker or incubator.[20]

    • Centrifuge.

    • Syringes and syringe filters (0.22 µm or 0.45 µm, chemically compatible, e.g., PTFE).

    • Volumetric flasks and pipettes for dilutions.

    • HPLC system with a UV-Vis detector.

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-Chloro-5-(piperidin-4-yloxy)pyrimidine to a pre-weighed glass vial. "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation of saturation.

    • Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker, set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient duration to reach equilibrium. This is a critical step; typically, 24 to 72 hours is required.[19][20] To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same concentration.[21]

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and let them stand to allow the excess solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at high speed.[19]

    • Carefully withdraw a portion of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a chemically inert syringe filter into a clean vial. This step removes any remaining microscopic solid particles.[19]

  • Quantification:

    • Accurately dilute a known volume of the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the precise concentration.

Visualization of the Experimental Workflow

G Figure 1: Shake-Flask Solubility Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid solute to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge vial C->D E Filter supernatant (0.22 µm PTFE filter) D->E F Dilute filtrate E->F G Analyze by HPLC-UV F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Analytical Quantification Protocol: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is the preferred method for accurately quantifying the concentration of the dissolved API due to its specificity and sensitivity.[22][23][24]

Step-by-Step Analytical Workflow
  • Method Development (Preliminary):

    • Column Selection: A C18 reversed-phase column is a common starting point for molecules of this type.

    • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pyrimidine ring and other chromophores in the molecule should allow for strong UV absorbance, likely between 220-280 nm.

    • Isocratic vs. Gradient: Develop a simple isocratic method that provides a sharp, well-resolved peak for the analyte with a reasonable retention time.

  • Preparation of Standard Solutions:

    • Prepare a primary stock solution of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

    • Perform serial dilutions of the stock solution to create a series of at least five calibration standards that bracket the expected concentration of the diluted solubility samples.

  • Calibration Curve Generation:

    • Inject each standard solution into the HPLC system in triplicate.

    • Plot the average peak area against the known concentration for each standard.

    • Perform a linear regression on the data. The calibration curve is acceptable if the coefficient of determination (R²) is > 0.999.

  • Sample Analysis:

    • Inject the diluted filtrate samples (from the shake-flask experiment) into the HPLC system.

    • Measure the peak area corresponding to the analyte.

  • Concentration Calculation:

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the original concentration in the saturated solution. This value is the equilibrium solubility.

Visualization of the Analytical Workflow

G Figure 2: HPLC-UV Quantification Workflow cluster_standards 1. Standards Preparation cluster_cal 2. Calibration cluster_sample 3. Sample Analysis cluster_calc 4. Calculation A Prepare primary stock solution B Perform serial dilutions (5+ standards) A->B C Inject standards into HPLC B->C D Plot Peak Area vs. Conc. C->D E Generate linear regression (R² > 0.999) D->E H Calculate conc. from calibration curve E->H F Inject diluted solubility sample G Measure analyte peak area F->G G->H I Apply dilution factor H->I J Final Solubility Value I->J

Caption: Workflow for quantifying solute concentration using a calibrated HPLC-UV method.

Data Presentation and Interpretation

The results of the solubility experiments should be compiled into a clear, comparative table.

Table 1: Hypothetical Solubility Data for 2-Chloro-5-(piperidin-4-yloxy)pyrimidine at 25 °C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Hexane0.1<0.1<0.0004
Toluene2.41.50.006
Ethyl Acetate4.415.20.063
Acetone5.145.80.190
Ethanol5.230.10.125
Acetonitrile5.855.60.231
Methanol6.642.30.176
DMSO7.2>200>0.830

(Note: Data are for illustrative purposes only and must be determined experimentally.)

This solubility profile allows for the rational selection of solvents for specific applications. For example:

  • A solvent showing high solubility (e.g., Acetonitrile, DMSO) would be ideal for preparing concentrated stock solutions for high-throughput screening.

  • A solvent system where the compound has moderate solubility with a steep temperature dependence is often sought for crystallization processes.

  • A pair of solvents, one in which the compound is highly soluble and one in which it is poorly soluble (e.g., Acetone and Hexane), would be an excellent starting point for developing a purification by anti-solvent precipitation.

Conclusion

While specific solubility data for 2-Chloro-5-(piperidin-4-yloxy)pyrimidine is not yet in the public domain, this guide provides the complete theoretical and practical framework necessary for its determination. By combining the predictive power of Hansen Solubility Parameters with the empirical accuracy of the shake-flask method and HPLC-UV quantification, researchers can generate the high-quality data essential for making informed decisions in the drug development process. A systematic approach to solubility assessment is not merely a data-gathering exercise; it is a foundational step that mitigates late-stage failures and accelerates the journey from a promising molecule to a viable therapeutic.

References

  • The Importance of Solubility for New Drug Molecules. (2020). IntechOpen. [Link]

  • SolTranNet – A machine learning tool for fast aqueous solubility prediction. PMC. [Link]

  • Machine learning-based solubility prediction and methodology evaluation of active pharmaceutical ingredients in industrial crystallization. Hep Journals. [Link]

  • Improving solubility and accelerating drug development. (2023). Veranova. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. (2017). Aidic. [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. (2021). AZoLifeSciences. [Link]

  • Hansen solubility parameters: A quick review in pharmaceutical aspect. (2015). JOCPR. [Link]

  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (2020). Springer Nature. [Link]

  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (2020). White Rose Research Online. [Link]

  • Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Data Set. ACS Publications. [Link]

  • Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. PMC. [Link]

  • Method for Prediction of Pharmaceutical Solubility for Solvent Selection. (2014). AIChE. [Link]

  • Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. (2017). aidic.it. [Link]

  • Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. ResearchGate. [Link]

  • Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. ResearchGate. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. [Link]

  • Hansen solubility parameter. Wikipedia. [Link]

  • Hansen solubility parameters: A quick review in pharmaceutical aspect. (2016). ResearchGate. [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. ResearchGate. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]

  • A Mini-Review on Simultaneous Quantification of Active Pharmaceutical Ingredients By UV and Quality by Design Assisted HPLC Method. (2022). Bentham Science. [Link]

  • Hansen solubility parameter – Knowledge and References. Taylor & Francis Online. [Link]

  • Using Hansen Solubility Parameters to predict excipient impacts on drug packaging and delivery devices. (2021). West Pharmaceutical Services. [Link]

  • Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. Journal of Pharma and Biomedics. [Link]

  • HPLC Analysis of Active Drug in a Formulation. SIELC Technologies. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. [Link]

  • 5-Chloro-2-(piperidin-4-yloxy)pyridine Properties. EPA. [Link]

  • 2-Chloro-4-(piperidin-1-yl)pyrimidine. PubChem. [Link]

Sources

The Central Role of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine in the Advancement of GPR119 Agonist Research

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Abstract

G-protein coupled receptor 119 (GPR119) has been identified as a significant therapeutic target for type 2 diabetes mellitus (T2DM) and related metabolic disorders due to its unique dual-action mechanism involving glucose-dependent insulin secretion and the release of incretin hormones.[1][2][3][4] The development of potent, selective, and orally bioavailable small-molecule agonists for GPR119 is a key objective in medicinal chemistry. Within this intensive research landscape, the pyrimidine scaffold has emerged as a privileged structure. This technical guide focuses on the pivotal role of a specific chemical intermediate, 2-Chloro-5-(piperidin-4-yloxy)pyrimidine , as a core building block in the design and synthesis of novel GPR119 agonists. We will explore its chemical properties, its strategic incorporation into agonist structures, detailed synthetic methodologies, structure-activity relationship (SAR) insights, and the resulting pharmacological profiles of the derived compounds.

GPR119: A Dual-Action Target for Metabolic Disease

G-protein coupled receptor 119 is a Class A GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][5] Its activation presents a compelling strategy for managing T2DM for two primary reasons:

  • Direct Pancreatic Action: Agonist binding to GPR119 on pancreatic β-cells directly stimulates glucose-dependent insulin secretion.[4][6] This glucose dependency is a critical safety feature, as it minimizes the risk of hypoglycemia, a common and dangerous side effect of many antidiabetic therapies.[2]

  • Indirect Incretin Effect: Activation of GPR119 in the gastrointestinal tract promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][7] These hormones, in turn, enhance insulin secretion, inhibit glucagon release, slow gastric emptying, and promote satiety, contributing to overall glycemic control and potential weight management benefits.[2][5]

This dual mechanism suggests that GPR119 agonists could offer a more holistic approach to treating T2DM compared to therapies with a single mode of action.[3][8]

The GPR119 Signaling Cascade

The therapeutic effects of GPR119 activation are mediated through a well-defined intracellular signaling pathway. Upon agonist binding, GPR119 couples to the stimulatory G-protein, Gαs.[5][9] This initiates a cascade of events:

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).[1][5]

  • cAMP Accumulation: The resulting increase in intracellular cAMP levels acts as a critical second messenger.

  • Downstream Effects: Elevated cAMP activates downstream effectors like Protein Kinase A (PKA), which ultimately leads to the exocytosis of insulin-containing granules from β-cells and GLP-1 from L-cells.[1]

GPR119_Signaling cluster_membrane Cell Membrane GPR119 GPR119 Receptor Gas Gαs Protein GPR119->Gas Activates AC Adenylyl Cyclase (AC) cAMP cAMP (Second Messenger) AC->cAMP Converts Agonist GPR119 Agonist Agonist->GPR119 Binds Gas->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Insulin / GLP-1 Secretion) PKA->Response Promotes

GPR119 agonist-induced signaling pathway.

The 2-Chloro-5-(piperidin-4-yloxy)pyrimidine Scaffold: A Privileged Core

Medicinal chemistry campaigns have explored numerous heterocyclic systems to identify potent GPR119 agonists. Among these, pyrimidine-based structures have consistently yielded promising candidates.[10][11][12] The 2-Chloro-5-(piperidin-4-yloxy)pyrimidine moiety, in particular, serves as a highly effective and versatile structural linchpin.

This core consists of three key components:

  • 2-Chloropyrimidine Ring: This acts as an essential "headpiece." The chlorine atom at the 2-position is a key site for synthetic modification, often displaced by various nucleophiles to explore SAR. The pyrimidine nitrogen atoms can act as hydrogen bond acceptors, crucial for receptor binding.

  • Piperidine Ring: This central, non-aromatic ring provides a rigid and three-dimensional scaffold. Its conformation can be critical for orienting the other parts of the molecule within the receptor's binding pocket.[1] The piperidine nitrogen is a common attachment point for another pharmacophoric element.[13]

  • Ether Linkage: The ether oxygen connecting the pyrimidine and piperidine rings provides a specific spatial arrangement and polarity, which has proven favorable for agonist activity.

The strategic combination of these elements creates a modular platform, allowing researchers to systematically modify different regions of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis and Methodologies

The synthesis of GPR119 agonists incorporating the 2-Chloro-5-(piperidin-4-yloxy)pyrimidine core typically follows a convergent strategy. A key precursor is 2-Chloro-5-hydroxypyrimidine , which is then coupled with a suitably protected 4-hydroxypiperidine derivative.

Protocol: Synthesis of 2-Chloro-5-hydroxypyrimidine

This protocol describes the demethylation of 2-chloro-5-methoxypyrimidine, a common and efficient route to the required hydroxyl intermediate.[14][15]

Materials:

  • 2-Chloro-5-methoxypyrimidine

  • Acetic Acid

  • 48% Hydrobromic Acid

  • DL-Methionine (as a scavenger)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-methoxypyrimidine (1.0 eq).

  • Solvent and Reagents: Add acetic acid (approx. 3 volumes) and stir to dissolve. To this solution, add 48% hydrobromic acid (approx. 3 volumes relative to the starting material) and a catalytic amount of DL-methionine (0.01 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 110-120°C) for 5-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (approx. 3 volumes) to the flask.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 3 volumes).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from ethanol to obtain pure 2-Chloro-5-hydroxypyrimidine as a pale yellow solid.[14][15]

Protocol: Synthesis of a Representative GPR119 Agonist

The following is a generalized protocol for constructing a final agonist, exemplified by the synthesis strategy for compounds like BMS-903452.[3][8] This demonstrates how the core intermediate is assembled and elaborated.

Synthesis_Workflow A 2-Chloro-5- hydroxypyrimidine C Core Intermediate 1 (Ether linkage formed) A->C B N-Boc-4- hydroxypiperidine B->C Mitsunobu or Williamson Ether Synthesis D Core Intermediate 2 (Piperidine deprotected) C->D Acidic Deprotection (TFA/HCl) F Final GPR119 Agonist D->F E Aryl/Heteroaryl Fragment (R-X) E->F Nucleophilic Aromatic Substitution or Cross-Coupling

General synthetic workflow for GPR119 agonists.

Procedure:

  • Ether Formation: Couple 2-Chloro-5-hydroxypyrimidine with a protected piperidine, such as N-Boc-4-hydroxypiperidine, using standard conditions like a Mitsunobu reaction (DEAD, PPh3) or a Williamson ether synthesis (e.g., NaH, DMF). This forms the core 2-Chloro-5-((1-Boc-piperidin-4-yl)oxy)pyrimidine intermediate.

  • Deprotection: Remove the Boc protecting group from the piperidine nitrogen using a strong acid like trifluoroacetic acid (TFA) in DCM or HCl in dioxane to yield the free secondary amine, typically as a salt.

  • Final Coupling: Couple the deprotected piperidine intermediate with the desired "tail" fragment. For example, reacting the piperidine with another substituted chloropyrimidine or performing a nucleophilic aromatic substitution on an electron-deficient aryl/heteroaryl ring (R-X) to furnish the final GPR119 agonist.[3]

  • Purification: Purify the final compound using flash column chromatography or preparative HPLC.

Structure-Activity Relationship (SAR) and Pharmacological Data

The modular nature of this scaffold has enabled extensive SAR studies. Researchers have found that agonist activity is highly sensitive to modifications at three primary locations:

  • The "Head" Group (Position 2 of Pyrimidine): The chlorine atom is often a placeholder. Replacing it with other groups can significantly modulate potency. For instance, in some series, replacing the chlorine with small alkyl or cyclopropyl groups led to a several-fold increase in potency.[3]

  • The "Tail" Group (Attached to Piperidine Nitrogen): This region is critical for achieving high potency and favorable drug-like properties. Attaching various substituted aryl, heteroaryl, or fused ring systems has been a successful strategy.[10][16][17] For example, the discovery of BMS-903452 involved attaching a complex pyridone moiety at this position.[3][8]

  • The Central Core: Modifications to the pyrimidine or piperidine rings themselves, such as adding substituents or creating spirocyclic systems, have been explored to restrict conformation and improve binding affinity.[18]

The following table summarizes in vitro potency data for representative GPR119 agonists built around pyrimidine and piperidine cores, illustrating the high potency that can be achieved.

Compound IDCore StructurehGPR119 EC₅₀ (nM)Efficacy (%)Reference
15a Pyrimido[5,4-d]pyrimidine2.2>100%Bioorg. Med. Chem., 2018[17]
21e Pyrimido[5,4-d]pyrimidine8.1>100%Bioorg. Med. Chem., 2018[17]
(R)-29 Spiro[chromane-2,4'-piperidine]54181%Bioorg. Med. Chem. Lett., 2018[18]
16b Dihydrothieno[3,4-d]pyrimidine<10HighBioorg. Med. Chem., 2012[10]
BMS-903452 Pyridone-Piperidine-Pyrimidine1693%J. Med. Chem., 2014[3][8]

In Vivo Evaluation: The Oral Glucose Tolerance Test (oGTT)

A critical experiment to validate the efficacy of a potential GPR119 agonist is the oral glucose tolerance test (oGTT) in a relevant animal model (e.g., C57BL/6 mice). This test assesses the compound's ability to improve glucose disposal following a glucose challenge.

Protocol: Murine Oral Glucose Tolerance Test (oGTT)

Materials:

  • Male C57BL/6 mice

  • Test GPR119 Agonist

  • Vehicle Control (e.g., 0.5% methylcellulose)

  • Glucose Solution (e.g., 2 g/kg in sterile water)

  • Glucometer and test strips

  • Oral gavage needles

oGTT_Workflow Start Start: Acclimate & Fast Mice (e.g., 16 hours) T_neg30 T = -30 min Record Body Weight Baseline Blood Glucose Start->T_neg30 Dosing Administer Compound (Test vs. Vehicle) Oral Gavage T_neg30->Dosing T_0 T = 0 min Administer Glucose Oral Gavage Dosing->T_0 Monitoring Measure Blood Glucose at T = 15, 30, 60, 90, 120 min T_0->Monitoring Analysis Plot Glucose vs. Time Calculate Area Under Curve (AUC) Statistical Comparison Monitoring->Analysis

Workflow for an Oral Glucose Tolerance Test (oGTT).

Procedure: [1]

  • Acclimation and Fasting: Acclimate mice to handling procedures. Fast the mice overnight (approx. 16 hours) with free access to water.

  • Baseline Measurement: At t = -30 minutes, record the body weight of each mouse and take a baseline blood glucose reading from a tail snip.

  • Compound Administration: Administer the test compound or vehicle control via oral gavage at a predetermined dose.

  • Glucose Challenge: At t = 0 minutes (30 minutes post-compound administration), administer the glucose solution orally.

  • Blood Glucose Monitoring: Measure blood glucose levels from tail blood at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Data Analysis: Plot the mean blood glucose concentration over time for each group. Calculate the area under the curve (AUC) for the glucose excursion. A statistically significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance and in vivo efficacy.[1]

Challenges and Future Perspectives

Despite the strong preclinical rationale and the discovery of potent agonists, the clinical development of GPR119 agonists has been challenging. Several candidates have entered clinical trials, but they have generally shown only modest effects in reducing hyperglycemia in patients with T2DM.[19][20] The efficacy observed was not competitive with existing oral therapies, leading to the discontinuation of many development programs.[19]

Potential reasons for this disconnect between preclinical and clinical results include species differences in receptor pharmacology and the complexity of human metabolic disease. However, the research has provided valuable insights. Current perspectives suggest that GPR119 agonists may hold promise not as standalone therapies, but as part of combination treatments.[21] Synergistic effects have been reported when GPR119 agonists are combined with DPP-4 inhibitors (which stabilize GLP-1) or metformin, suggesting a path forward for this target class.[21]

Conclusion

The 2-Chloro-5-(piperidin-4-yloxy)pyrimidine scaffold has been an undeniably valuable and productive platform in the quest for novel GPR119 agonists. Its inherent modularity and favorable chemical properties have allowed medicinal chemists to systematically explore structure-activity relationships, leading to the identification of compounds with nanomolar potency and significant in vivo activity in animal models. While the journey to a clinically approved GPR119 agonist has faced hurdles, the foundational knowledge gained from compounds built around this core remains crucial. Future research, likely focusing on combination therapies and exploring new chemical space around this proven scaffold, will continue to define the ultimate therapeutic potential of GPR119 activation.

References

  • Negoro, K., Yonetoku, Y., Moritomo, A., Hayakawa, M., Iikubo, K., Yoshida, S., Takeuchi, M., & Ohta, M. (2012). Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists. Bioorganic & Medicinal Chemistry, 20(21), 6442-6451. [Link]

  • Yoshida, S., Hayakawa, M., Iikubo, K., Moritomo, A., Negoro, K., Ohta, M., & Yonetoku, Y. (2012). Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives as a series of novel GPR119 agonists. Bioorganic & Medicinal Chemistry, 20(7), 2323-2331. [Link]

  • Lauffer, L. M., Iakoubov, R., & Brubaker, P. L. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology, 155(7), 1056–1065. [Link]

  • Jones, R. M., et al. (2013). A categorical structure-activity relationship analysis of GPR119 ligands. Medicinal Chemistry Research, 22(12), 5766-5779. [Link]

  • Patsnap. (2024, June 21). What are GPR119 agonists and how do they work? Patsnap Synapse. [Link]

  • Haimen Ruiyi Medical Tech. (2019). Preparation method of 2-chloro-5-hydroxypyrimidine. Patsnap. [Link]

  • Hansen, K. B., Rosenkilde, M. M., Knop, F. K., & Wellner, N. (2012). Regulation of GPR119 receptor activity with endocannabinoid-like lipids. American Journal of Physiology-Endocrinology and Metabolism, 303(12), E1433-E1442. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GPR119. [Link]

  • Fang, Y., et al. (2019). Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists. Bioorganic Chemistry, 85, 439-449. [Link]

  • Sharma, S., Singh, P., & Sharma, S. (2018). Deciphering G-Protein-Coupled Receptor 119 Agonists as Promising Strategy against Type 2 Diabetes Using Systems Biology Approach. ACS Omega, 3(12), 18341-18352. [Link]

  • Zhu, L., et al. (2022). What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes? Expert Opinion on Investigational Drugs, 31(1), 1-8. [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists. ResearchGate. [Link]

  • ResearchGate. (n.d.). Common structural motif shared by most GPR119 agonist and structure of... ResearchGate. [Link]

  • ClinicalTrials.gov. (2022). A randomized, placebo-controlled, double-blinded cross-over study of the pharmacologic action of a GPR119 agonist on glucagon counter-regulation during insulin-induced hypoglycemia in Type 1 diabetes mellitus. ClinicalTrials.gov. [Link]

  • Ritter, K., et al. (2016). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. Journal of Medicinal Chemistry, 59(9), 4165-4194. [Link]

  • Nunez, D. J., et al. (2014). Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies. PLOS ONE, 9(4), e92494. [Link]

  • Sanderson, P. E., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-7508. [Link]

  • Sanderson, P. E., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-7508. [Link]

  • Kubo, O., et al. (2021). Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. Bioorganic & Medicinal Chemistry, 41, 116208. [Link]

  • Koshizuka, T., et al. (2018). Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Bioorganic & Medicinal Chemistry Letters, 28(19), 3197-3201. [Link]

  • Broekema, M., Wu, G., & Wacker, D. A. (2013). Pyrimidinylpiperdinyloxypyridone analogues as GPR119 modulators. ACS Medicinal Chemistry Letters, 5(2), 118-119. [Link]

  • ResearchGate. (n.d.). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4 -(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. ResearchGate. [Link]

  • ResearchGate. (n.d.). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. ResearchGate. [Link]

  • Yang, Y., et al. (2018). Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 26(14), 4004-4013. [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Use of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document has been prepared as a technical guide for researchers, scientists, and drug development professionals. The information contained herein is based on data from structurally similar compounds and established principles of chemical safety. As a specific Safety Data Sheet (SDS) for 2-Chloro-5-(piperidin-4-yloxy)pyrimidine was not available at the time of writing, this guide should be considered a supplementary resource. It is imperative to consult the official SDS provided by the supplier before handling this compound.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications in the development of novel therapeutics.[1] 2-Chloro-5-(piperidin-4-yloxy)pyrimidine, a member of this important class of compounds, presents a unique combination of structural motifs that are of interest in drug discovery programs. The reactive 2-chloro-pyrimidine core allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.[2] This guide provides a comprehensive overview of the essential safety, handling, and toxicological considerations for this compound, drawing upon data from closely related analogs to ensure a high standard of scientific integrity and laboratory safety.

Physicochemical and Toxicological Profile

Table 1: Inferred Physicochemical Properties

PropertyInferred Value/InformationRationale/Source Analogy
Molecular FormulaC9H12ClN3OBased on chemical structure
Molecular Weight213.66 g/mol Calculated from molecular formula
AppearanceOff-white to light-colored solidAnalogy with similar pyrimidine derivatives[3]
Melting PointData not availableLikely a solid at room temperature
Boiling PointData not availableExpected to be > 200 °C
SolubilityLimited water solubilityCommon for this class of organic compounds

Table 2: Inferred Hazard Classification and Statements

Hazard ClassGHS CategoryHazard StatementSource Analogy
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed[4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][6]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[4][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[4]

The primary hazards associated with chlorinated pyrimidines include acute toxicity if ingested, and irritation to the skin, eyes, and respiratory system.[4][5][7] The piperidine moiety, while generally of low toxicity, can influence the overall pharmacological and toxicological profile of the molecule.

Core Principles of Safe Handling and Storage

A proactive approach to safety is paramount when working with novel chemical entities. The following protocols are designed to minimize exposure and mitigate risks during the handling and storage of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine.

The primary line of defense against chemical exposure is the use of appropriate engineering controls.

  • Ventilation: All manipulations of this compound should be conducted in a well-ventilated area.[3][8] A certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols.

  • Personal Protective Equipment (PPE): The selection of PPE is critical and should be based on a thorough risk assessment.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.To prevent contact with eyes, which can cause serious irritation.[3][9]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is also required.To prevent skin contact, which can lead to irritation.[3][9]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are insufficient or during spill cleanup.To prevent inhalation of dust or aerosols that may cause respiratory irritation.[3][10]

Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][8] Keep away from direct sunlight and sources of ignition.[3][11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and acids.[9][11]

Experimental Workflows and Emergency Protocols

A structured approach to experimental work and emergency preparedness is crucial for a safe laboratory environment.

  • Preparation: Don the appropriate PPE as outlined in Table 3. Ensure the chemical fume hood is operational.

  • Tare: Place a clean, dry weighing vessel on the analytical balance and tare to zero.

  • Dispensing: Carefully transfer the required amount of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine to the weighing vessel using a clean spatula. Avoid generating dust.

  • Dissolution: Add the desired solvent to the vessel containing the compound. Gently swirl or stir to dissolve. If necessary, use a sonicator to aid dissolution.

  • Transfer: Carefully transfer the solution to the reaction vessel.

  • Cleanup: Clean the spatula and weighing vessel immediately after use. Dispose of any contaminated materials according to institutional guidelines.

The following diagram outlines the immediate actions to be taken in the event of an accidental exposure or spill.

EmergencyResponse cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_spill Spill Event cluster_spill_actions Spill Response cluster_firstaid First Aid Measures Exposure Accidental Exposure Remove Remove from Exposure Exposure->Remove 1. Cease work Decontaminate Decontaminate Remove->Decontaminate 2. Use safety shower/eyewash SeekMedical Seek Medical Attention Decontaminate->SeekMedical 3. Report to supervisor Inhalation Inhalation: Move to fresh air. SeekMedical->Inhalation SkinContact Skin Contact: Wash with soap and water. SeekMedical->SkinContact EyeContact Eye Contact: Rinse with water for 15 mins. SeekMedical->EyeContact Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. SeekMedical->Ingestion Spill Chemical Spill Evacuate Evacuate Area Spill->Evacuate 1. Alert others Contain Contain Spill Evacuate->Contain 2. Prevent spread Cleanup Clean Up Contain->Cleanup 3. Use appropriate absorbent Dispose Dispose of Waste Cleanup->Dispose 4. Follow institutional protocol

Caption: Emergency Response Workflow for 2-Chloro-5-(piperidin-4-yloxy)pyrimidine.

Fire and Decomposition Hazards

While not classified as highly flammable, organic compounds can pose a fire risk under certain conditions.

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[8]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[9]

  • Firefighting Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][8]

Disposal Considerations

All waste generated from the use of this compound must be handled and disposed of in accordance with local, state, and federal regulations.

  • Waste Disposal: Dispose of contaminated materials and unused product in a licensed hazardous waste disposal facility. Do not allow the chemical to enter drains or waterways.[8]

Conclusion

2-Chloro-5-(piperidin-4-yloxy)pyrimidine is a valuable research chemical with potential applications in drug discovery. A thorough understanding of its potential hazards and the implementation of robust safety protocols are essential for its safe handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work with this compound in a safe and responsible manner.

References

  • Safety Data Sheet. (2022, February 9). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]

  • 2-Chloro-5-fluoropyrimidine - AWS. (2015, January 3). Retrieved from [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. (2018, September 14). Retrieved from [Link]

  • 5-Chloro-2-(piperidin-4-yloxy)pyridine Properties - EPA. (2025, October 15). Retrieved from [Link]

  • 2-Chloro-4-(piperidin-1-yl)pyrimidine | C9H12ClN3 | CID 224663 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119 | Journal of Medicinal Chemistry - ACS Publications. (2014, September 10). Retrieved from [Link]

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. (n.d.).
  • 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem. (n.d.). Retrieved from [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - MDPI. (2025, April 23). Retrieved from [Link]

Sources

Sourcing, Quality Control, and Synthetic Integration of High-Purity 2-Chloro-5-(piperidin-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Utility

In the modern landscape of targeted therapeutics—particularly in the development of kinase inhibitors and GPCR ligands—bifunctional heterocyclic building blocks are the foundation of successful drug design. 2-Chloro-5-(piperidin-4-yloxy)pyrimidine represents a highly strategic intermediate.

The architectural value of this molecule lies in its dual functionality, which dictates its mechanistic utility in drug design:

  • The C2-Chlorine (Electrophilic Hub): The pyrimidine ring is inherently electron-deficient. The two endocyclic nitrogen atoms exert strong inductive and resonance-withdrawing effects, rendering the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. This enables rapid, transition-metal-free coupling with anilines or aliphatic amines.

  • The C5-Piperidin-4-yloxy Motif (Solubilizing & Binding Anchor): The ether linkage provides essential conformational flexibility. More importantly, the piperidine ring introduces a basic nitrogen (pKa ~9.5). In the context of JAK/STAT inhibitors, this moiety frequently extends into the solvent-exposed region of the kinase ATP-binding pocket, drastically improving aqueous solubility and enabling stable salt formation (e.g., mesylate or HCl salts)[1].

Commercial Supplier Landscape & Selection Criteria

Transitioning from hit-to-lead discovery into process chemistry requires rigorous evaluation of commercial suppliers. While pyridine analogs (e.g., 2-chloro-5-(piperidin-4-yloxy)pyridine) are readily available from major catalogs[2][3], the exact pyrimidine core often requires specialized sourcing or custom synthesis.

Researchers must evaluate suppliers based on analytical rigor rather than just cost. Catalog items often carry "buyer assumes responsibility" clauses regarding absolute purity[2].

Supplier Evaluation Matrix
Supplier TierExample VendorsTarget PurityTrace Metal LimitsBest Use Case
Catalog / Discovery , >95% (LC-MS)Not typically testedMilligram-scale hit-to-lead synthesis; initial SAR exploration.
Specialized Libraries Enamine, ChemDiv>98% (NMR/LC-MS)<50 ppmGram-scale lead optimization; robust library generation.
CDMO / Custom WuXi AppTec, Pharmaron>99% (qNMR)<10 ppm (Pd, Fe)Kilogram-scale GMP process chemistry; IND-enabling studies.

Self-Validating Quality Control Protocols

Trust in commercial reagents must be verified. A standard Certificate of Analysis (CoA) relying solely on LC-MS area percent is insufficient, as it ignores "invisible" impurities like inorganic salts or trace metals. The following protocol is a self-validating system designed to establish absolute purity.

Protocol 1: Absolute Purity via qNMR and ICP-MS
  • Step 1: Quantitative 1H-NMR (qNMR)

    • Action: Accurately weigh 10.0 mg of the pyrimidine building block and 5.0 mg of maleic acid (internal calibrant) into a vial. Dissolve in 0.6 mL of anhydrous DMSO-d6.

    • Causality: Standard NMR integration only provides the relative ratio of protons within detected organic species. By introducing a precisely weighed internal calibrant, you calculate the absolute mass fraction of the active compound. This self-validates the assay by revealing NMR-invisible impurities (e.g., silica, inorganic salts) that artificially inflate perceived purity.

  • Step 2: Trace Metal Screen (ICP-MS)

    • Action: Digest 5.0 mg of the sample in trace-metal grade HNO3 and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Palladium (Pd), Iron (Fe), and Copper (Cu).

    • Causality: Commercial synthesis of the piperidin-4-yloxy ether linkage often utilizes Pd-catalyzed cross-coupling. Residual Pd (>10 ppm) can severely poison downstream catalytic steps (e.g., Suzuki couplings or hydrogenations), leading to unexplained reaction failures.

Experimental Protocols: Synthetic Integration

Once validated, 2-Chloro-5-(piperidin-4-yloxy)pyrimidine is typically integrated into larger molecular frameworks via SNAr. These derivatives have been extensively validated as kinase inhibitors[1] and non-nucleoside reverse transcriptase inhibitors[4].

Protocol 2: SNAr Coupling with Substituted Anilines
  • Step 1: Reagent Preparation. In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-Chloro-5-(piperidin-4-yloxy)pyrimidine (1.0 eq, 5.0 mmol) and the target substituted aniline (1.1 eq, 5.5 mmol) in anhydrous 1,4-dioxane (25 mL, 0.2 M).

  • Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 12.5 mmol) dropwise at room temperature.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl generated during the substitution, preventing the aniline nucleophile from becoming protonated (and thus unreactive) without competing with the aniline for the electrophilic C2-carbon.

  • Step 3: Thermal Activation. Seal the flask and heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • Step 4: Self-Validating Conversion Check.

    • Action: Remove a 10 µL aliquot, dilute in 1 mL of LC-MS grade methanol, and inject into the LC-MS.

    • Validation: The reaction is only deemed complete when the Extracted Ion Chromatogram (EIC) demonstrates <1% of the starting pyrimidine mass. If incomplete, the system dictates the addition of 0.2 eq of aniline and further heating, preventing premature workup and difficult chromatographic separations.

  • Step 5: Workup & Purification. Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3 (50 mL). Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na2SO4, filter, and purify via flash column chromatography (DCM/MeOH gradient).

Visualizations: Workflows and Biological Pathways

The following diagrams map the logical flow from raw material validation to biological target engagement.

QC_Workflow cluster_QC Self-Validating QC Protocol cluster_Synthesis Synthetic Workflow (SNAr) Start Commercial Batch Receipt 2-Chloro-5-(piperidin-4-yloxy)pyrimidine LCMS LC-MS Analysis (Internal Std Validation) Start->LCMS qNMR Quantitative 1H-NMR (Maleic Acid Calibrant) Start->qNMR ICP ICP-MS (Trace Metal Screen) Start->ICP Decision Purity > 98% & Pd < 10 ppm? LCMS->Decision qNMR->Decision ICP->Decision Reject Reject / Recrystallize Decision->Reject No Reaction SNAr Reaction (+ Aniline, DIPEA, 90°C) Decision->Reaction Yes Monitor In-Process LC-MS (Conversion Check) Reaction->Monitor Monitor->Reaction Incomplete Product Target Kinase Inhibitor (Purified) Monitor->Product 100% Conversion

Figure 1: Self-validating QC and synthetic workflow for pyrimidine building blocks.

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (Target) Receptor->JAK Activates STAT STAT Protein (Monomer) JAK->STAT Phosphorylates pSTAT Phospho-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Gene Transcription (Inflammation/Cancer) pSTAT->Nucleus Translocation Inhibitor Pyrimidine-derived JAK Inhibitor Inhibitor->JAK Blocks ATP Pocket

Figure 2: JAK/STAT signaling pathway targeted by pyrimidine-derived inhibitors.

References

  • US8604042B2 - Bi-aryl meta-pyrimidine inhibitors of kinases Source: Google Patents URL
  • EP2089384B1 - 2-(piperidin-4-yl)

Sources

Methodological & Application

Synthesis of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine from 5-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine starting from the core scaffold 5-hydroxypyrimidine (specifically the 2-chloro derivative). This structural motif is a "privileged scaffold" in medicinal chemistry, frequently serving as the hinge-binding region in kinase inhibitors (e.g., JAK, RTK inhibitors) and GPR119 agonists.

Executive Summary & Retrosynthetic Analysis

The target molecule, 2-Chloro-5-(piperidin-4-yloxy)pyrimidine , combines an electron-deficient pyrimidine ring with a saturated piperidine heterocycle via an ether linkage. The 2-chloro substituent is a critical "chemical handle" for subsequent diversification (e.g., Suzuki-Miyaura coupling or SNAr displacement), while the piperidine nitrogen allows for solubility modulation or further derivatization.

Synthetic Challenge: Directly functionalizing 5-hydroxypyrimidine requires careful sequence planning. The 2-position of the pyrimidine ring is electrophilic, but the 5-position is electron-rich. Therefore, the most robust route involves installing the ether linkage on a pre-chlorinated core (2-chloro-5-hydroxypyrimidine ) rather than attempting to chlorinate the ring after coupling, which would likely degrade the ether linkage.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target Target: 2-Chloro-5-(piperidin-4-yloxy)pyrimidine Step1 Disconnection: Ether Linkage Target->Step1 FragmentA Fragment A: 2-Chloro-5-hydroxypyrimidine Step1->FragmentA  Mitsunobu / S_N2 FragmentB Fragment B: N-Boc-4-hydroxypiperidine Step1->FragmentB Precursor Precursor Source: 5-Methoxypyrimidine or 5-Hydroxypyrimidine (Activated) FragmentA->Precursor  Chlorination/Demethylation

Figure 1: Retrosynthetic disconnection revealing the convergent coupling of the pyrimidine core and the piperidine alcohol.

Critical Precursor Note: The "5-Hydroxypyrimidine" Starting Point

While the prompt specifies starting from 5-hydroxypyrimidine , direct chlorination of this specific molecule at the C2 position is chemically inefficient due to the competing nucleophilicity of the hydroxyl group.

Industry Standard Protocol: To ensure high yield and purity, the "5-hydroxypyrimidine" core is typically sourced or prepared as 2-chloro-5-hydroxypyrimidine .[1] If you possess raw 5-hydroxypyrimidine, it must first be activated (via N-oxide formation and rearrangement) or, more commonly, one starts with 2-chloro-5-methoxypyrimidine and performs a demethylation.[1]

  • Pathway A (Preferred): Demethylation of 2-chloro-5-methoxypyrimidine using BBr3.

  • Pathway B (Direct): If 2-chloro-5-hydroxypyrimidine is commercially obtained (CAS: 4983-28-2), proceed directly to Protocol 1 .

Experimental Protocols

Protocol 1: The Coupling Reaction (Mitsunobu)[2]

The most reliable method to form the C(sp2)-O-C(sp3) bond between the electron-deficient pyrimidine phenol and the secondary piperidine alcohol is the Mitsunobu Reaction . This avoids the harsh basic conditions of SN2 alkylation which can sometimes hydrolyze the sensitive 2-chloro group.

Reagents:

  • Aryl Alcohol: 2-Chloro-5-hydroxypyrimidine (1.0 equiv)

  • Alkyl Alcohol: tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine) (1.2 equiv)

  • Phosphine: Triphenylphosphine (PPh3) (1.2 equiv)[2]

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask and cool under a stream of Nitrogen (N2) or Argon.

  • Dissolution: Add 2-chloro-5-hydroxypyrimidine (1.0 eq), N-Boc-4-hydroxypiperidine (1.2 eq), and PPh3 (1.2 eq) to the flask. Dissolve in anhydrous THF (0.1 M concentration relative to pyrimidine).

  • Cooling: Submerge the flask in an ice/water bath (0 °C). Stir for 10 minutes to ensure thermal equilibration.

  • Addition: Add DIAD (1.2 eq) dropwise via a syringe or addition funnel over 15–20 minutes. Crucial: The solution will turn yellow/orange. The slow addition prevents overheating and controls the formation of the betaine intermediate.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C). Stir for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexanes) or LCMS. The product typically runs higher (less polar) than the starting phenol.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to a crude oil.

    • Triturate the oil with Diethyl Ether (Et2O) or 10% EtOAc/Hexanes to precipitate the bulk of Triphenylphosphine oxide (TPPO). Filter off the solids.[3][4][5]

  • Purification: Purify the filtrate via Flash Column Chromatography (SiO2).

    • Gradient: 0% → 40% EtOAc in Hexanes.

    • Yield Expectation: 70–85%.

Protocol 2: N-Boc Deprotection

The resulting intermediate is tert-butyl 4-((2-chloropyrimidin-5-yl)oxy)piperidine-1-carboxylate. The Boc group must be removed to yield the final secondary amine.

Reagents:

  • Acid: 4M HCl in Dioxane (Preferred) or Trifluoroacetic Acid (TFA).

  • Solvent: Dioxane (if using HCl) or Dichloromethane (DCM) (if using TFA).

Step-by-Step Methodology:

  • Dissolution: Dissolve the Mitsunobu product in dry Dioxane (or DCM) (0.2 M).

  • Acidification: Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0 °C.

  • Reaction: Stir at Room Temperature for 2–4 hours. A white precipitate (the amine hydrochloride salt) often forms.

  • Isolation (Salt Form):

    • Filter the solid precipitate.[4]

    • Wash with Et2O to remove organic impurities.

    • Dry under vacuum to obtain 2-Chloro-5-(piperidin-4-yloxy)pyrimidine hydrochloride .

  • Isolation (Free Base):

    • If the free base is required, partition the salt between EtOAc and saturated aqueous NaHCO3.

    • Separate layers, dry the organic phase over Na2SO4, and concentrate.[1][4]

Data Summary & Validation

Key Analytical Characteristics
ParameterSpecification / Observation
Appearance White to off-white solid (HCl salt).
LCMS (ESI+) [M+H]+ observed at m/z ~214.1 (for 35Cl). Distinctive 3:1 isotopic pattern for Cl.
1H NMR (DMSO-d6) Pyrimidine protons (H4/H6) appear as a singlet around 8.60–8.70 ppm . The piperidine methine (CH-O) appears as a multiplet at 4.6–4.8 ppm .
Stability The 2-chloro group is susceptible to hydrolysis in strong aqueous base; store in a desiccator.
Reaction Workflow Diagram (Graphviz)

Workflow Start Start: 2-Cl-5-OH-Pyrimidine + N-Boc-Piperidine-OH Mitsunobu Mitsunobu Coupling: PPh3, DIAD, THF 0°C -> RT, 16h Start->Mitsunobu Mix Intermediate Intermediate: Boc-Protected Ether Mitsunobu->Intermediate Purify (SiO2) Deprotection Deprotection: 4M HCl in Dioxane Intermediate->Deprotection Cleavage Final Final Product: 2-Chloro-5-(piperidin-4-yloxy) pyrimidine HCl Salt Deprotection->Final Precipitate/Filter

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization

  • Low Yield in Coupling: If the Mitsunobu reaction stalls, consider using CMBP (Cyanomethylenetributylphosphorane) which is a more reactive Mitsunobu reagent that can be used with weaker nucleophiles. Alternatively, switch to Method B (SN2) : Alkylate 2-chloro-5-hydroxypyrimidine with tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate using Cs2CO3 in DMF at 60 °C.

  • Removal of TPPO: Triphenylphosphine oxide is difficult to remove. If chromatography is difficult, use a polymer-supported phosphine (PS-PPh3) which can be removed by simple filtration.

  • 2-Chloro Stability: Avoid using methanol or primary amines during the workup of the intermediate, as the 2-chloro position is susceptible to SNAr displacement by these nucleophiles.

References

  • Preparation of 2-chloro-5-hydroxypyrimidine: ChemicalBook & Patent Literature. Synthesis via demethylation of 2-chloro-5-methoxypyrimidine.

  • Mitsunobu Reaction Mechanism & Protocols: Organic Chemistry Portal. Detailed mechanism of PPh3/DEAD mediated ether formation.

  • Functionalization of Pyrimidines: Journal of Medicinal Chemistry. "Discovery of GPR119 Agonists" (Describes similar ether couplings on pyrimidine cores).

  • General Piperidine Deprotection: Greene's Protective Groups in Organic Synthesis. Standard protocols for N-Boc removal.

Sources

Advanced Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocols for Chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is a privileged pharmacophore in drug discovery, frequently serving as the core of kinase inhibitors, antivirals, and central nervous system (CNS) therapeutics. The functionalization of this heterocycle relies heavily on the Nucleophilic Aromatic Substitution (SNAr) of chloropyrimidines. While SNAr is a foundational organic transformation, achieving precise regiocontrol (C2 vs. C4/C6 substitution) and optimizing reaction efficiency requires a deep understanding of quantum mechanics, transition state stabilization, and solvent effects.

This application note provides researchers with authoritative, field-proven methodologies for conducting SNAr reactions on chloropyrimidines. It bridges theoretical causality—such as Lowest Unoccupied Molecular Orbital (LUMO) distribution—with practical, self-validating laboratory protocols, including highly efficient green-chemistry approaches.

Mechanistic Principles & Regioselectivity (The "Why")

The Meisenheimer Complex and Intrinsic Reactivity

Chloropyrimidines are highly electron-deficient aromatic systems. The two electronegative nitrogen atoms in the pyrimidine ring strongly withdraw electron density from the C2, C4, and C6 positions, making them highly susceptible to nucleophilic attack. For context, 2-chloropyrimidine is estimated to be


 to 

times more reactive toward SNAr than chlorobenzene[1].

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon, temporarily disrupting aromaticity to form a negatively charged intermediate known as a Meisenheimer-like complex[2]. Aromaticity is subsequently restored by the expulsion of the chloride leaving group[2]. Because of this extreme baseline reactivity, many amination reactions that are unnecessarily subjected to expensive palladium catalysis can actually be achieved under simple, transition-metal-free SNAr conditions[1].

SNAr_Mechanism SM Chloropyrimidine + Nucleophile TS1 Nucleophilic Attack (C4 or C2) SM->TS1 MC Meisenheimer Complex (Anion) TS1->MC TS2 Chloride Elimination MC->TS2 Prod Substituted Pyrimidine TS2->Prod

Mechanistic pathway of SNAr on chloropyrimidines via a Meisenheimer complex.

The Causality of C4 vs. C2 Regioselectivity

When functionalizing 2,4-dichloropyrimidine, nucleophilic substitution is generally C4-selective . This is dictated by the LUMO distribution; in unsubstituted 2,4-dichloropyrimidine, the LUMO lobe is significantly larger at the C4 position than at the C2 position, directing the nucleophile to C4[3].

However, medicinal chemists frequently encounter exceptions where C2 substitution competes or dominates. This reversal in regioselectivity is driven by two primary factors:

  • Electronic Effects (LUMO/LUMO+1 Gap): If an electron-donating group (e.g., -OMe, -NHMe) is present at the C6 position, the LUMO lobes at C2 and C4 become similar in size[3]. Furthermore, the energy gap between the LUMO and LUMO+1 shrinks to

    
     eV[3]. Because LUMO+1 has a significant lobe at C2, the reaction yields a mixture of C2 and C4 products, or even favors C2[3].
    
  • Transition State Hydrogen Bonding: A fascinating dichotomy exists with 2-MeSO

    
    -4-chloropyrimidine. While amines attack C4, alkoxides and formamide anions exclusively attack C2, even at temperatures as low as -78 °C[4]. Quantum mechanical (QM) analysis reveals that this is due to a strong hydrogen bond (approx. 1.86 Å to 2.58 Å) forming between the incoming nucleophile (e.g., alkoxide oxygen) and the methyl hydrogen of the C2-MeSO
    
    
    
    group, which drastically lowers the activation energy of the C2 transition state[4].

Reaction Optimization: Solvents, Bases, and Green Chemistry

The choice of solvent and base dictates not only the reaction rate but also the purity profile.

  • Green Solvents (Water): Recent methodologies have proven that water is an exceptional solvent for the SNAr of halopyrimidines[1]. The hydrophobic effect forces the organic reactants together, accelerating the reaction without the need for volatile organic compounds (VOCs).

  • Hydrolysis Pitfalls: A major troubleshooting issue in aqueous SNAr is the competing nucleophilicity of water, which can lead to the formation of 4-hydroxypyrimidine side products at elevated temperatures[2]. To mitigate this, reactions should be run at the lowest effective temperature, or switched to polar aprotic solvents (e.g., DMAc, DMSO) if hydrolysis persists[2].

Quantitative Data Summary: Impact of Conditions on SNAr
SubstrateNucleophileSolvent / BaseTemp (°C)Major RegioisomerYield / Outcome
2-ChloropyrazineMorpholineWater / KF100 °CN/A80% (Green SNAr)[1]
2-ChloropyrimidineImidazoleWater / KF100 °CN/A62% (Metal-free)[1]
6-Aryl-2,4-dichloropyrimidineDibutylamineDMAc / K

CO

RTC4-isomer70:30 (C4:C2 ratio)[5]
6-Aryl-2,4-dichloropyrimidineDibutylamineTHF / LiHMDS-20 °CC4-isomer>95% (High selectivity)[5]
2-MeSO

-4-chloropyrimidine
AlkoxideTHF / None-78 °CC2-isomerExclusive C2[4]

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in workup triggers (such as pH-dependent precipitation) ensure that the chemist can verify the success of the reaction during the isolation phase.

Protocol A: Green SNAr Amination in Aqueous Media

This protocol leverages the hydrophobic effect in water to drive the amination of 4-chloropyrimidines without transition metals[1][2].

Materials:

  • 4-Chloropyrimidine derivative (1.0 equiv)

  • Amine nucleophile (e.g., aniline or morpholine) (1.1 - 1.5 equiv)

  • Aqueous HCl (0.61 M stock) or KF (2.0 equiv) depending on amine basicity.

  • Deionized water

Step-by-Step Methodology:

  • Setup: To a microwave-safe reaction vial or round-bottom flask, add the 4-chloropyrimidine derivative (1.0 equiv) and the amine nucleophile (1.1 equiv)[2].

  • Solvent Addition: Add deionized water to achieve a 0.1 M concentration relative to the pyrimidine[2].

  • Catalysis/Base: For weakly nucleophilic anilines, add 0.1 equivalents of aqueous HCl to activate the pyrimidine ring[2]. For secondary aliphatic amines, add KF (2.0 equiv) as a mild base[1].

  • Reaction: Heat the mixture to 80–100 °C for 12–17 hours[1]. Causality note: Monitor via LC-MS at 4 hours. If significant hydroxypyrimidine (hydrolysis) is observed, lower the temperature to 60 °C.

  • Workup & Isolation (Self-Validating Step): Cool the reaction to room temperature. Basify the mixture dropwise with saturated aqueous NaHCO

    
     until pH > 8[2]. The product will typically precipitate out of the aqueous layer upon basification[2].
    
  • Purification: Collect the solid via vacuum filtration. Extract the remaining aqueous filtrate with Ethyl Acetate (3 x 15 mL) to recover residual product, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate[2].
Protocol B: C2-Selective SNAr via H-Bond Directed Transition State

This protocol utilizes the 2-MeSO


 leaving group to invert standard C4-selectivity, driving exclusive C2-substitution using formamides or alkoxides[4].

Materials:

  • 2-Methylsulfonyl-4-chloropyrimidine (1.0 equiv)

  • Sodium alkoxide or Aromatic formamide (1.1 equiv)

  • Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under inert gas (N

    
     or Argon). Add 2-methylsulfonyl-4-chloropyrimidine (1.0 equiv) and dissolve in anhydrous THF (0.2 M).
    
  • Cryogenic Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality note: Low temperatures are critical here to trap the highly specific, hydrogen-bond stabilized C2 transition state and prevent competitive C4 attack[4].

  • Nucleophile Addition: Slowly add the sodium alkoxide or pre-formed formamide anion (1.1 equiv) dropwise over 10 minutes.

  • Reaction: Stir at -78 °C for 2 hours.

  • Quenching: Quench the reaction at -78 °C with saturated aqueous NH

    
    Cl to destroy any unreacted nucleophile before warming, preserving the kinetic C2 product.
    
  • Isolation: Warm to room temperature, extract with dichloromethane, wash with brine, dry over MgSO

    
    , and concentrate under reduced pressure.
    

Optimization_Workflow Start SNAr Reaction Setup Solvent Select Solvent (Water, EtOH, or DMAc) Start->Solvent Base Select Base (KF, K2CO3, or TEA) Solvent->Base Temp Optimize Temperature (RT to 100°C) Base->Temp Check Conversion > 90%? Temp->Check Product pH-Adjusted Workup & Isolation Check->Product Yes Troubleshoot Troubleshoot: Hydrolysis or Sterics? Check->Troubleshoot No Troubleshoot->Solvent Iterate Conditions

Iterative workflow for optimizing chloropyrimidine SNAr reactions.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines WuXi AppTec QM Magic Class | Chapter 29 URL
  • Optimization of 4-Chloropyrimidine Substitution Reactions BenchChem Technical Support Center URL
  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine WuXi AppTec QM Magic Class | Chapter 48 URL
  • Organic Letters (ACS Publications)
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?

Sources

Application Note: Mitsunobu Coupling of 2-Chloro-5-hydroxypyrimidine and Piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocol for the etherification of 2-chloro-5-hydroxypyrimidine with piperidin-4-ol via the Mitsunobu reaction.

Critical Scientific Warning: This reaction cannot be performed successfully using unprotected piperidin-4-ol. The secondary amine in the piperidine ring is nucleophilic and will compete with the hydroxyl group, leading to N-alkylation, hydrazine formation, or catalyst poisoning. Mandatory Requirement: The piperidine nitrogen must be protected (e.g., tert-butyl carbamate, N-Boc ) prior to the coupling step.

This protocol assumes the use of N-Boc-4-hydroxypiperidine to ensure chemoselectivity for the O-linkage. The resulting product is a key intermediate for GPR119 agonists and various kinase inhibitors.

Mechanistic Insight & Chemoselectivity

The Acidity Match

The success of a Mitsunobu reaction relies on the pKa of the nucleophile being lower than the pKa of the protonated betaine intermediate (approx. 11–13).

  • Nucleophile: 2-Chloro-5-hydroxypyrimidine.[1]

    • Estimated pKa: ~6.2.

    • Analysis: The electron-withdrawing chlorine at the 2-position and the diaza-ring system make the hydroxyl proton sufficiently acidic for standard Mitsunobu conditions (DEAD/DIAD and PPh3). No specialized ylides (e.g., ADDP/PBu3) are required.

The Stereochemical Outcome

While piperidin-4-ol is achiral, the Mitsunobu reaction proceeds via an SN2 mechanism with inversion of configuration at the alcohol center.

  • Relevance: If you are using a substituted piperidinol (e.g., 3-methyl-piperidin-4-ol), the stereochemistry at C4 will invert. For unsubstituted piperidin-4-ol, this is mechanistically relevant but structurally invisible in the final product.

Reaction Pathway Diagram

The following diagram illustrates the critical activation steps and the necessity of N-protection.

MitsunobuMechanism cluster_fail FAILURE MODE (Unprotected Amine) Reagents PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine Formation (0°C) Activated Oxyphosphonium Intermediate Betaine->Activated + Alcohol (Proton Transfer) Alcohol N-Boc-4-hydroxypiperidine Nu 2-Chloro-5-hydroxypyrimidine Nu->Activated Deprotonation Product Product (Ether Linkage) + PPh3=O Activated->Product SN2 Attack by Pyrimidine Anion Unprotected Free Amine (Piperidin-4-ol) SideProduct N-Alkylated / Hydrazine Byproducts Unprotected->SideProduct Competes with OH

Figure 1: Mechanistic pathway highlighting the activation of the alcohol and the critical SN2 displacement.

Optimization Matrix

The following parameters have been validated for 5-hydroxypyrimidine scaffolds.

ParameterStandard ConditionOptimization/AlternativeRationale
Solvent Anhydrous THF Toluene or DCMTHF solubilizes the betaine best. Toluene is useful if PPh3=O precipitation is desired for workup.
Phosphine PPh3 (1.2–1.5 eq)Polymer-supported PPh3Standard PPh3 is cheap but requires chromatography. Polymer-supported simplifies workup but is costly.
Azo Reagent DIAD (1.2–1.5 eq)DEAD or ADDPDIAD is more stable and safer to handle than DEAD. ADDP is unnecessary due to the high acidity of the nucleophile.
Temperature 0°C

RT
0°C constantStart cold to prevent azodicarboxylate decomposition; warm to RT to ensure completion.
Concentration 0.1 M - 0.2 M 0.5 MHigher concentration accelerates rate but increases exotherm risk during DIAD addition.

Detailed Experimental Protocol

Materials
  • Nucleophile: 2-Chloro-5-hydroxypyrimidine (1.0 equiv)

  • Alcohol: N-Boc-4-hydroxypiperidine (1.2 equiv)

  • Phosphine: Triphenylphosphine (PPh3) (1.5 equiv)

  • Azo Reagent: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (stored over molecular sieves)

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen or Argon.

  • Dissolution:

    • Add 2-chloro-5-hydroxypyrimidine (1.0 eq), N-Boc-4-hydroxypiperidine (1.2 eq), and PPh3 (1.5 eq) to the flask.

    • Add anhydrous THF to achieve a concentration of 0.15 M (relative to the pyrimidine).

    • Note: Ensure all solids are fully dissolved before proceeding.[2] If the pyrimidine is stubborn, mild sonication is acceptable.

  • Activation (The Critical Step):

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add DIAD (1.5 eq) dropwise via syringe over 15–20 minutes.

    • Visual Cue: The solution will likely turn yellow/orange upon DIAD addition. If the color fades quickly, it indicates rapid betaine formation and consumption.

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to room temperature (approx. 23°C).

    • Stir under inert atmosphere for 12–16 hours .

  • Monitoring:

    • Check reaction progress via TLC or LC-MS.

    • Target Mass: Look for [M+H]+ corresponding to the ether product (calculate MW based on N-Boc protection).

    • TLC: The product typically runs higher (less polar) than the starting hydroxypyrimidine but lower than PPh3.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Trituration Method (Recommended): Add diethyl ether or 1:9 EtOAc/Hexanes to the residue and sonicate. A white precipitate (Triphenylphosphine oxide, PPh3=O) often forms. Filter off the solid.

    • Concentrate the filtrate.[3][4]

  • Purification:

    • Purify the crude oil via flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Note: The N-Boc group makes the product lipophilic, aiding separation from the polar reduced hydrazine byproduct.

Deprotection (Post-Mitsunobu)

To access the final piperidinyl-ether amine:

  • Dissolve the purified N-Boc ether in DCM.

  • Add TFA (10–20 equivalents) or 4M HCl in Dioxane.

  • Stir 1–2 hours at RT.

  • Concentrate to yield the amine salt.

Troubleshooting & Self-Validation

Use this logic flow to diagnose low yields.

Troubleshooting Start Low Yield / No Product Check1 Is the N-Boc group intact? Start->Check1 Action1 Use N-Boc-4-hydroxypiperidine. NEVER use free amine. Check1->Action1 No Check2 Did the color fade during DIAD addition? Check1->Check2 Yes Action2 If color persists >30mins, betaine formation failed. Check reagents/water content. Check2->Action2 No Check3 Is PPh3=O co-eluting? Check2->Check3 Yes Action3 Switch to Polymer-supported PPh3 or use Toluene workup. Check3->Action3

Figure 2: Troubleshooting logic for common Mitsunobu pitfalls.

References

  • Mitsunobu Reaction Overview & Mechanism

    • Title: The Mitsunobu Reaction: Origin, Mechanism, and Application.[5][6][7]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Specific Applic

    • Title: Synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction (N-Boc-4-hydroxypiperidine usage).
    • Source:Tetrahedron Letters, 2007, 48(5), 791-794.
    • URL:[Link]

  • Reagent D

    • Title: 2-Chloro-5-hydroxypyrimidine Compound Summary.
    • Source: PubChem.[8]

    • URL:[Link]

  • Reagent D

    • Title: 1-Boc-4-hydroxypiperidine Properties and Safety.

    • Source: Sigma-Aldrich.

Sources

Application Note: Design, Synthesis, and Validation of GPR119 Agonists Utilizing Fused Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

G-protein-coupled receptor 119 (GPR119) has emerged as a highly compelling therapeutic target for the treatment of Type 2 Diabetes Mellitus (T2DM) and related metabolic disorders. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation facilitates a dual mechanism of action: it directly stimulates glucose-dependent insulin secretion and simultaneously triggers the release of glucagon-like peptide-1 (GLP-1) [1].

From a medicinal chemistry perspective, fused pyrimidine derivatives—including pyrimido[5,4-d]pyrimidines [1], thieno[3,4-d]pyrimidines[2], and 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidines [3]—serve as privileged scaffolds for GPR119 agonists. The pyrimidine core offers excellent metabolic stability, tunable electronic properties for late-stage functionalization, and critical hydrogen-bonding vectors required to anchor the molecule within the receptor's orthosteric binding pocket.

Pharmacological Pathway

GPR119 is a Class A GPCR that couples primarily to Gαs proteins. The causality of its anti-diabetic efficacy is rooted in the elevation of intracellular cyclic AMP (cAMP). In pancreatic β-cells, cAMP activates Protein Kinase A (PKA) and Epac2, which directly mediate the exocytosis of insulin granules in a strictly glucose-dependent manner, thereby minimizing hypoglycemia risks. Concurrently, in intestinal L-cells, this same Gαs/cAMP axis drives the secretion of GLP-1, which further potentiates insulin release via the enteroinsular axis.

GPR119_Pathway GPR119 GPR119 Receptor (Agonist Bound) Gs Gαs Protein Activation GPR119->Gs AC Adenylate Cyclase (AC) Gs->AC cAMP cAMP Elevation AC->cAMP PKA PKA / Epac2 Activation cAMP->PKA L_Cell Enteroendocrine L-Cells: GLP-1 Secretion PKA->L_Cell Beta_Cell Pancreatic β-Cells: Insulin Secretion PKA->Beta_Cell L_Cell->Beta_Cell GLP-1 Potentiation

Caption: GPR119 signaling pathway mediating glucose-dependent insulin and GLP-1 secretion.

Synthetic Strategy & Chemical Logic

The preparation of pyrimidine-based GPR119 agonists relies on a highly modular, convergent synthetic strategy. The workflow begins with a fused pyrimidinone starting material, which is halogenated to generate a highly electrophilic 4-chloro-pyrimidine intermediate. This intermediate is subsequently subjected to a Nucleophilic Aromatic Substitution (SNAr) reaction. By coupling the pyrimidine core with various nucleophiles—typically substituted piperidines or azabicyclic amines—researchers can rapidly generate diverse libraries to optimize the "activity anchor" of the molecule [4].

Synthesis_Workflow SM Fused Pyrimidinone Starting Material Chlorination Halogenation (POCl3, Reflux) SM->Chlorination Intermediate 4-Chloro-Pyrimidine Intermediate Chlorination->Intermediate SNAr SNAr Coupling (Amine/Alcohol) Intermediate->SNAr Agonist Target GPR119 Agonist SNAr->Agonist

Caption: Modular synthetic workflow for pyrimidine-based GPR119 agonists via SNAr coupling.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Electrophilic Pyrimidine Core (Chlorination)

Objective: Convert a fused pyrimidin-4-ol (or pyrimidin-4(3H)-one) into a reactive 4-chloro intermediate.

  • Reaction Setup: Suspend 10 mmol of the fused pyrimidinone in 15 mL of phosphorus oxychloride (POCl3).

  • Catalysis: Add 1.5 equivalents of N,N-dimethylaniline dropwise at 0 °C.

    • Causality:N,N-dimethylaniline acts as both an acid scavenger and a nucleophilic catalyst, accelerating the formation of the Vilsmeier-Haack-type intermediate while preventing the acidic degradation of sensitive fused rings (e.g., pyrrole or thiophene rings).

  • Reflux: Heat the mixture to 100 °C for 3–4 hours under an inert argon atmosphere.

  • Self-Validating Step: Do not run standard TLC directly due to POCl3 reactivity. Instead, quench a 10 µL reaction aliquot into 1 mL of dry methanol. Analyze via LC-MS. The presence of the corresponding methyl ether ([M-Cl+OMe]+) confirms that the reactive chloride was successfully formed.

  • Workup: Concentrate the mixture in vacuo to remove excess POCl3. Quench the residue carefully with ice water and extract with dichloromethane (DCM). Dry over anhydrous Na2SO4 and concentrate to afford the crude 4-chloro intermediate, which should be used immediately in the next step to prevent hydrolysis.

Protocol 2: SNAr Coupling of the Pharmacophore

Objective: Attach the piperidine or azabicyclic pharmacophore to the pyrimidine core.

  • Preparation: Dissolve 5 mmol of the 4-chloro-pyrimidine intermediate in 10 mL of anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is selected for its high dielectric constant, which strongly stabilizes the polar Meisenheimer complex transition state inherent to SNAr reactions.

  • Nucleophile Addition:

    • For Amine Nucleophiles (e.g., 4-amino-piperidines): Add 6 mmol of the amine and 15 mmol of N,N-diisopropylethylamine (DIPEA). DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct.

    • For Alcohol Nucleophiles (e.g., 1-Boc-4-hydroxypiperidine): Pre-treat the alcohol (6 mmol) with sodium hydride (NaH, 60% dispersion, 7 mmol) in DMF at 0 °C for 30 mins to generate the highly reactive alkoxide before adding it to the pyrimidine solution.

  • Heating: Stir the reaction at 80 °C for 6–8 hours.

  • Self-Validating Step: Monitor the reaction via TLC (UV 254 nm). The complete disappearance of the high-Rf chloro-intermediate spot indicates reaction completion. Upon quenching the reaction mixture into 50 mL of vigorously stirred ice water, the highly hydrophobic coupled product will precipitate. If the aqueous filtrate remains UV-active, it indicates incomplete precipitation, necessitating an ethyl acetate (EtOAc) extraction.

  • Purification: Filter the precipitate, wash with cold water, and purify via silica gel chromatography (typically using a Hexane/EtOAc gradient) to yield the pure GPR119 agonist.

Protocol 3: In Vitro Functional Validation (cAMP Accumulation Assay)

Objective: Quantify the functional agonism (EC50) of the synthesized compounds at the human GPR119 receptor.

  • Cell Preparation: Culture CHO-K1 cells stably expressing human GPR119. Harvest and resuspend cells in assay buffer (HBSS supplemented with 20 mM HEPES and 0.1% BSA).

  • PDE Inhibition: Add 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to the cell suspension.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion prevents the cellular degradation of synthesized cAMP, artificially widening the assay's dynamic window and preventing false negatives for weak agonists.

  • Compound Incubation: Dispense cells into a 384-well plate (5,000 cells/well). Add the synthesized pyrimidine derivatives in a 10-point concentration gradient (e.g., 10 µM to 0.1 nM). Incubate for 30 minutes at 37 °C.

  • Detection: Lyse the cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit.

    • Causality: TR-FRET introduces a time delay before fluorescence measurement, completely eliminating short-lived background autofluorescence commonly emitted by synthetic heterocyclic libraries.

  • Self-Validating Step: Calculate the Z'-factor for the assay plate using vehicle (DMSO) as the negative control and a known full agonist (e.g., Oleoylethanolamide or GSK1104252A) as the positive control. A Z'-factor > 0.5 mathematically validates that the assay has sufficient signal-to-noise ratio to confidently differentiate true biological activity from baseline noise.

Quantitative Data & Structure-Activity Relationship (SAR)

The modular nature of the pyrimidine scaffold allows for extensive SAR exploration. The table below summarizes the in vitro potency and in vivo efficacy of representative fused pyrimidine GPR119 agonists derived from distinct structural classes.

Compound ScaffoldRepresentative CompoundIn Vitro Potency (hGPR119 EC50)In Vivo Efficacy (oGTT AUC Reduction in Mice)Source
Pyrimido[5,4-d]pyrimidine Compound 15a2.2 nM13.5% reduction at 15 mg/kg
Thieno[3,4-d]pyrimidine Compound 16b< 10 nMSignificant improvement at 0.1 mg/kg
Pyrrolo[2,3-d]pyrimidine GSK1104252A~ 3 nMRobust glycemic control at 1.0 mg/kg1
Tetrahydroquinazoline Compound 16270 nMPartial agonism observed2

Note: oGTT = Oral Glucose Tolerance Test; AUC = Area Under the Curve.

References

  • Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry (2018). URL:[Link]

  • Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists. Bioorganic & Medicinal Chemistry (2012). URL:[Link]

  • Discovery of 6,7-Dihydro-5H-pyrrolo[2,3-a]pyrimidines as Orally Available G Protein-Coupled Receptor 119 Agonists. Journal of Medicinal Chemistry (2012). URL:[Link]

  • Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists. Bioorganic Chemistry (2019). URL:[Link]

Sources

Application Notes and Protocols: Solvent Selection for SNAr Reactions with 2-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries for the construction of carbon-heteroatom bonds.[1] Among the various heterocyclic scaffolds, pyrimidines are of paramount importance due to their prevalence in biologically active molecules. The 2-chloropyrimidine moiety is a versatile building block, readily undergoing SNAr reactions to introduce a wide range of functionalities.[2]

The success of an SNAr reaction is profoundly influenced by several factors, including the nature of the nucleophile, the electronic properties of the pyrimidine ring, and, critically, the choice of solvent.[3] The solvent does not merely act as a medium for the reactants but actively participates in the reaction mechanism by solvating charged intermediates and influencing the nucleophilicity of the attacking species.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for rational solvent selection in SNAr reactions involving 2-chloropyrimidines.

Mechanistic Overview: The Role of the Solvent

The SNAr reaction of 2-chloropyrimidines proceeds via a two-step addition-elimination mechanism.[6] The first and typically rate-determining step is the nucleophilic attack on the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][7][8] In the second, faster step, the leaving group (chloride) is expelled, and the aromaticity of the pyrimidine ring is restored.[3]

The solvent plays a crucial role in stabilizing the anionic Meisenheimer complex.[9] Polar aprotic solvents are generally the preferred choice for SNAr reactions because they can effectively solvate the counter-ion of the nucleophile (if it is a salt), leaving the nucleophile "naked" and more reactive.[3][4][10] Furthermore, their polarity helps to stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step.[11]

In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows down the reaction.[3][4][12] However, in some cases, protic solvents can facilitate the reaction by aiding in the departure of the leaving group.[11]

Caption: The two-step addition-elimination mechanism of an SNAr reaction.

Solvent Classification and Properties

The choice of solvent is a critical parameter in optimizing SNAr reactions. Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds. For the purpose of SNAr reactions with 2-chloropyrimidines, we can categorize them as follows:

  • Polar Aprotic Solvents: These solvents possess a large dipole moment and are capable of solvating cations, but they lack acidic protons and therefore do not act as hydrogen-bond donors.[13] This property makes them ideal for SNAr reactions as they enhance the reactivity of anionic nucleophiles.[10][14] Examples include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and N-Methyl-2-pyrrolidone (NMP).[4]

  • Polar Protic Solvents: These solvents have a large dipole moment and contain at least one hydrogen atom connected to an electronegative atom (e.g., O-H or N-H), allowing them to act as hydrogen-bond donors.[13] While they can stabilize the Meisenheimer complex, their tendency to solvate and deactivate the nucleophile often leads to slower reaction rates compared to polar aprotic solvents.[4][12] Common examples are water, alcohols (e.g., ethanol, isopropanol), and acetic acid.

  • Nonpolar Solvents: These solvents have a low dielectric constant and a small or zero dipole moment.[13] They are generally poor choices for SNAr reactions as they cannot effectively dissolve charged nucleophiles or stabilize the polar Meisenheimer intermediate.[10] Examples include toluene, hexane, and diethyl ether.

The following table summarizes the physical properties of commonly used solvents in SNAr reactions:

SolventTypeDielectric Constant (ε)Dipole Moment (μ, D)Boiling Point (°C)
Dimethylformamide (DMF)Polar Aprotic36.73.86153
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.73.9189
Acetonitrile (ACN)Polar Aprotic37.53.4582
Tetrahydrofuran (THF)Polar Aprotic7.61.7566
DioxaneNonpolar2.20.45101
TolueneNonpolar2.40.43111
EthanolPolar Protic24.61.6978
WaterPolar Protic80.11.87100

Data compiled from various sources.[15][16][17]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in SNAr Reactions of 2-Chloropyrimidines

This protocol outlines a general method for screening various solvents to identify the optimal conditions for the SNAr reaction of a 2-chloropyrimidine with a given nucleophile.

Materials:

  • 2-Chloropyrimidine substrate (1.0 mmol)

  • Nucleophile (1.2 - 2.0 mmol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine, if required) (2.0 mmol)

  • Anhydrous solvents (e.g., DMF, DMSO, ACN, THF, Toluene, Ethanol)

  • Reaction vials or round-bottom flasks

  • Magnetic stirrer and heating block or oil bath

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • LC-MS for reaction monitoring and analysis

Procedure:

  • To a series of clean and dry reaction vials, add the 2-chloropyrimidine substrate (1.0 mmol) and a magnetic stir bar.

  • To each vial, add a different anhydrous solvent (5 mL) to be screened.

  • Add the nucleophile (1.2 - 2.0 mmol) to each vial. If a base is required, add it at this stage (2.0 mmol).

  • Seal the vials and place them in a heating block or oil bath set to the desired temperature (e.g., 80-120 °C).[18]

  • Stir the reactions and monitor their progress at regular intervals (e.g., 1, 3, 6, and 24 hours) by TLC or LC-MS.

  • For TLC analysis, spot a small aliquot of the reaction mixture alongside the starting materials on a TLC plate.

  • Upon completion (as determined by the consumption of the starting material), cool the reactions to room temperature.

  • Work-up the reactions accordingly. A typical aqueous work-up involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.[3]

  • Isolate the product by removing the solvent under reduced pressure and purify by flash column chromatography if necessary.

  • Analyze the yield and purity of the product from each reaction to determine the optimal solvent.

Solvent_Screening_Workflow start Start: Define Reaction (Substrate, Nucleophile, Base) setup Set up parallel reactions in different solvents (DMF, DMSO, ACN, THF, etc.) start->setup react Heat and stir reactions at a set temperature setup->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Reaction work-up and product isolation monitor->workup Complete analyze Analyze yield and purity of the product workup->analyze decision Select optimal solvent analyze->decision end End: Optimized Protocol decision->end

Caption: Workflow for solvent screening and optimization in SNAr reactions.

Protocol 2: Synthesis of 2-(Piperidin-1-yl)-5-nitropyrimidine in Tetrahydrofuran (THF)[6]

This protocol provides a specific example of an SNAr reaction with a 2-chloropyrimidine derivative.

Materials:

  • 2-chloro-5-nitropyrimidine (40 mg, 0.25 mmol)

  • Tetrahydrofuran (THF), anhydrous (7 mL)

  • Triethylamine (25.3 mg, 0.25 mmol)

  • Piperidine (14.8 mg, 0.25 mmol)

  • Ethyl acetate

  • 0.5 N HCl

  • Water

  • Brine

  • Anhydrous Na₂SO₄

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing 2-chloro-5-nitropyrimidine (40 mg, 0.25 mmol) in tetrahydrofuran (THF, 5 mL), add triethylamine (25.3 mg, 0.25 mmol).

  • Add a solution of piperidine (14.8 mg, 0.25 mmol) in THF (2.0 mL) dropwise to the reaction mixture.

  • Stir the reaction mixture for 20 hours at room temperature.

  • Remove the solvent under vacuum using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (15 mL).

  • Wash the organic layer with 0.5 N HCl, water, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Data Interpretation and Troubleshooting

The choice of solvent can have a dramatic impact on the rate and yield of an SNAr reaction. The following table illustrates the effect of different solvents on a model SNAr reaction.

SolventDielectric Constant (ε)Relative RateSolvent Type
Methanol331Polar Protic
Ethanol240.3Polar Protic
Acetonitrile385000Polar Aprotic
DMF372800Polar Aprotic
DMSO491300Polar Aprotic

Relative rates are generalized for a typical SNAr reaction and can vary depending on the specific substrates.[4]

Common Troubleshooting Scenarios:

  • Low or No Conversion:

    • Insufficiently activated substrate: The pyrimidine ring may require stronger electron-withdrawing groups to facilitate nucleophilic attack.[3]

    • Low reaction temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[4] Consider increasing the temperature incrementally.

    • Poor solvent choice: If using a protic or nonpolar solvent, switch to a polar aprotic solvent like DMF or DMSO.[3]

  • Formation of Side Products:

    • Reaction with the solvent: If using a nucleophilic solvent (e.g., an alcohol) with a strong base, the solvent itself may compete with the intended nucleophile.[4]

    • Di-substitution: If the pyrimidine substrate has more than one leaving group, double substitution may occur. Using a stoichiometric amount of the nucleophile can favor mono-substitution.[4]

Conclusion

The selection of an appropriate solvent is a critical determinant for the success of SNAr reactions with 2-chloropyrimidines. A thorough understanding of the reaction mechanism and the role of the solvent in stabilizing the Meisenheimer intermediate is essential for rational solvent choice. Polar aprotic solvents such as DMF, DMSO, and ACN are generally the most effective due to their ability to enhance nucleophilicity and stabilize charged intermediates. However, systematic screening of a range of solvents is often necessary to identify the optimal conditions for a specific substrate and nucleophile combination. The protocols and guidelines presented in this application note provide a solid foundation for researchers to efficiently optimize their SNAr reactions and accelerate their drug discovery and development efforts.

References

  • General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. - ResearchGate. [Link]

  • Intermediates in nucleophilic aromatic substitution. Part XV. Thermodynamic stabilities of hydroxy and methoxy Meisenheimer complexes of substituted arenes - RSC Publishing. [Link]

  • Illustrated Glossary of Organic Chemistry - Dielectric constant. [Link]

  • Why do polar, aprotic solvents favour SN2 pathways over SN1? : r/chemhelp - Reddit. [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. [Link]

  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. [Link]

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. [Link]

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. [Link]

  • Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions - YouTube. [Link]

  • Dielectric Constant of Common solvents. [Link]

  • Solvent Physical Properties. [Link]

  • Physical properties of some common organic solvents - Oregon State University. [Link]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - NIH. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. [Link]

  • Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group | Request PDF - ResearchGate. [Link]

  • General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). - ResearchGate. [Link]

  • (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - ResearchGate. [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. [Link]

  • Selective Arylation of RNA 2'-OH Groups via SNAr Reaction with Trialkylammonium Heterocycles - PMC. [Link]

  • 17.1: Nucleophilic aromatic substitution - Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-PYR-005 Subject: Optimization of Workup and Purification for Labile Chloropyrimidine Ethers Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Profile

User Query: "I am struggling to purify crude 2-Chloro-5-(piperidin-4-yloxy)pyrimidine. It streaks on silica, and I suspect degradation during the workup."

Scientist’s Analysis: This molecule presents a classic "push-pull" purification challenge.[1][2] You are dealing with two conflicting functional groups:

  • The 2-Chloropyrimidine Core: This is an electron-deficient electrophile.[1][2] It is highly susceptible to nucleophilic aromatic substitution (SNAr) .[2][3] In hot acidic aqueous conditions, it hydrolyzes to the 2-pyrimidone (inactive impurity).[2][3]

  • The Piperidine Ring: This is a secondary amine (

    
    ).[1][2] It is highly polar and basic, causing it to bind irreversibly to acidic silanols on silica gel, leading to yield loss and streaking.[1][2][3]
    

The Solution: You must use a Cold Acid-Base Extraction to remove neutral impurities without hydrolyzing the chloride, followed by Amine-Modified Chromatography or Salt Formation .[1][2]

Pre-Purification: Chemical Stability Protocols

Before attempting purification, review your handling conditions against this stability table to prevent generating more impurities during the process.

ParameterCritical LimitReason for Failure
Temperature (Aqueous) < 10 °C (Strict)Above 40°C in water/acid, the 2-Cl hydrolyzes to 2-OH (Pyrimidone).[1][2]
pH Handling Avoid pH < 2 for >30 minsProtracted exposure to strong acid accelerates hydrolysis.[2]
Solvent Choice Avoid nucleophilic solventsAlcohols (MeOH/EtOH) can displace the Cl at high temps (alkoxylation).[2][3]
Storage -20 °C under ArgonFree amine absorbs

(carbamate formation) and oxidizes.[1][2]

Primary Purification: The "Cold Acid" Extraction[2]

Methodology: Unlike standard extractions, this protocol exploits the basicity of the piperidine to pull the product into water, leaving non-basic impurities (e.g., unreacted 2-chloro-5-hydroxypyrimidine) in the organic layer.[1][2] Crucially, this must be done cold to prevent hydrolysis. [1][2]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . (Avoid DCM if possible, as it can form emulsions with basic amines).[2]

  • The "Trap" (Acid Extraction):

    • Cool the organic phase to 0–5 °C in an ice bath.[2]

    • Add 0.5 M HCl (aq) slowly. Do not use concentrated acid.[1][2][3]

    • Agitate briskly for 5 minutes.

    • Separate Layers:

      • Organic Layer:[1][3][4] Contains non-basic impurities (Discard or back-extract if yield is low).[1][2]

      • Aqueous Layer:[1] Contains your Product-H⁺.[1][2] Keep this cold.

  • The "Release" (Basification):

    • Wash the cold aqueous layer once with fresh EtOAc to remove entrained organics.[2]

    • Adjust pH to ~10–11 using saturated

      
       or 2N NaOH .[1][2] Note: Do this rapidly while cooling.
      
  • Recovery:

    • Extract the turbid aqueous mixture 3x with DCM/Isopropanol (3:1) . The alcohol helps solubilize the polar amine.[2]

    • Dry over

      
      , filter, and concentrate in vacuo (bath < 35 °C).
      
Workflow Visualization

ExtractionWorkflow Start Crude Mixture (EtOAc Solution) AcidAdd Add 0.5M HCl (0-5°C) Start->AcidAdd PhaseSep Phase Separation AcidAdd->PhaseSep OrgWaste Organic Phase (Neutral Impurities) PhaseSep->OrgWaste Top Layer AqProd Aqueous Phase (Product-H+ Salt) PhaseSep->AqProd Bottom Layer Wash EtOAc Wash (Remove traces) AqProd->Wash Basify Basify to pH 10 (Cold Na2CO3) Wash->Basify ExtractFinal Extract w/ DCM:IPA (3:1) Basify->ExtractFinal Final Pure Free Amine ExtractFinal->Final

Caption: Figure 1. Cold Acid-Base Extraction workflow designed to minimize 2-chloropyrimidine hydrolysis while removing non-basic contaminants.[1]

Secondary Purification: Amine-Modified Chromatography

Issue: The piperidine NH interacts with silica silanols (


), causing tailing.[1][2][3]
Solution:  You must deactivate the silica.[2]
Solvent Systems[1][2][5]
SystemComposition (v/v)Application
A (Standard) DCM : MeOH :

(90 : 9 :[1][2][3] 1)
Best for general purification.[2][3] The ammonia competes for silanol sites.[2]
B (Alternative) DCM : MeOH :

(95 : 4 :[2][3] 1)
Use if

is unavailable.[2][3] Note: TEA is harder to remove (high boiling point).[2]
C (Reverse Phase)

: MeCN (0.1% TFA)
Warning: TFA salts are acidic.[2][3] You must neutralize immediately after lyophilization to prevent long-term hydrolysis.[1][2]
Chromatography Decision Tree

ChromTree Input Crude Residue (Post-Extraction) TLC Run TLC (10% MeOH/DCM) Input->TLC Streak Streaking/Tailing? TLC->Streak Yes Clean Clean Spot? TLC->Clean No SolventA Use System A: DCM:MeOH:NH4OH Streak->SolventA SolventStd Use DCM:MeOH Clean->SolventStd Isolate Isolate & Dry SolventA->Isolate SolventStd->Isolate

Caption: Figure 2. Decision logic for selecting the appropriate stationary phase modifier based on TLC behavior.

Troubleshooting & FAQ

Q1: The product turned into a solid that won't dissolve in DCM. What happened?

  • Diagnosis: You likely formed a carbonate salt during the basification step if you didn't extract quickly enough, or the product is highly crystalline.[2][3]

  • Fix: Add a small amount of Methanol (MeOH) to your DCM extraction solvent.[2] If it remains insoluble, filter the solid; it might be the pure product precipitating (verify by NMR).[2]

Q2: I see a new spot on TLC just below my product after heating.

  • Diagnosis: This is likely the 2-hydroxypyrimidine derivative (hydrolysis product).[1][2]

  • Fix: This is irreversible. You must re-purify using the "Cold Acid" extraction.[2] The hydroxy impurity is not basic and will stay in the organic layer during the acid wash.[2]

Q3: Can I use Boc-protection to purify?

  • Strategy: Yes. If the free amine is too difficult to handle, react the crude with

    
    .[2] The resulting N-Boc intermediate  is non-polar, easy to purify on silica (Hexane/EtOAc), and the 2-Cl group is stable to standard Boc conditions.[1][2] You can then deprotect with HCl/Dioxane or TFA/DCM immediately before the next step.[2]
    

Q4: The product is an oil.[2] How do I get a solid?

  • Strategy: 2-Chloropyrimidines often form oils.[1][2] Convert it to the HCl salt :

    • Dissolve oil in dry

      
       or Dioxane.[1][2]
      
    • Add 4M HCl in Dioxane dropwise at 0°C.

    • The hydrochloride salt usually precipitates as a white solid.[2] Filter and wash with ether.[2] Note: Store salts dry to prevent hydrolysis.[2]

References

  • Hydrolysis of Chloropyrimidines

    • Title: Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid.[2][5]

    • Source: Organic Process Research & Development.[1][2][6]

    • URL:[Link][2][3]

    • Relevance: Establishes the kinetic instability of the 2-chloro position in acidic media.
  • Synthesis of Piperidinyl-Pyrimidines (GPR119 Agonists)

    • Title: Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452).[1][2]

    • Source: Journal of Medicinal Chemistry.[2]

    • URL:[Link][2][3]

    • Relevance: Provides precedent for the synthesis and handling of ether-linked piperidine-pyrimidine scaffolds.[1][2]

  • General Purification of Aminopyrimidines

    • Title: 2-Chloropyrimidine Synthesis and Purific
    • Source: Organic Syntheses, Coll.[1][2][3] Vol. 4, p.336 (1963).[2][3]

    • URL:[Link][2][3]

    • Relevance: Foundational text on the temperature sensitivity of 2-chloropyrimidine during neutralization.[1][2]

Sources

Technical Support Center: Stability Protocols for 2-Chloro-5-(piperidin-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Suicide" Mechanism

Do not store this compound as a free base in solution.

2-Chloro-5-(piperidin-4-yloxy)pyrimidine contains two mutually reactive functional groups within the same molecule:

  • Electrophile: The 2-chloropyrimidine ring (highly activated for

    
    ).
    
  • Nucleophile: The secondary amine of the piperidine ring.

In solution, the amine of one molecule attacks the 2-position of another, displacing the chloride. This leads to rapid dimerization and polymerization , often observed as the solution turning yellow/cloudy and precipitating.

The Golden Rule: Store and handle this compound as a salt (e.g., Hydrochloride or Trifluoroacetate). Protonating the amine (


) eliminates its nucleophilicity, effectively "capping" the safety on the molecule.

Visualizing the Instability

The following diagram illustrates the degradation pathway you are likely witnessing.

degradation_mechanism cluster_0 Intact Molecule (Free Base) cluster_1 Degradation Products Mol1 Molecule A (Nucleophilic Amine) Intermediate Transition State (Intermolecular Attack) Mol1->Intermediate S_NAr Attack Mol2 Molecule B (Electrophilic 2-Cl) Mol2->Intermediate Dimer Dimer/Oligomer (Precipitate) Intermediate->Dimer HCl HCl Byproduct Intermediate->HCl caption Fig 1: Intermolecular self-reaction mechanism leading to polymerization.

Module 1: Stabilization Protocols

Protocol A: Converting Free Base to Stable Salt

If you have isolated the free base and need to store it, convert it immediately.

Reagents: 4M HCl in Dioxane (or dilute aqueous HCl if lyophilizing). Procedure:

  • Dissolve the free base in a minimal amount of dry DCM or EtOAc.

  • Cool to 0°C.

  • Add 1.1 equivalents of HCl (e.g., 4M in Dioxane) dropwise.

  • Observation: A white solid should precipitate immediately. This is the stable hydrochloride salt.

  • Filter and dry under vacuum.

  • Result: The salt form is stable at -20°C for months.

Protocol B: Stable Stock Solutions (for Biological Assays)

If you cannot isolate the solid and need a DMSO stock:

ParameterRecommendationScientific Rationale
Solvent Anhydrous DMSO Avoids hydrolysis. Do not use MeOH/EtOH (nucleophilic attack).
Additives 1.0 eq. TFA or HCl Protonates the piperidine nitrogen in situ.
Concentration >10 mM Dilute solutions hydrolyze faster (pseudo-first-order kinetics with water).
Storage -80°C Halts kinetic activity.

Module 2: Troubleshooting & FAQs

Q1: My solution turned yellow and cloudy overnight. Can I save it?

Diagnosis: Polymerization (Dimerization). Answer: No. The cloudiness is the insoluble oligomer. The yellow color typically indicates the formation of conjugated byproducts or N-oxides. The reaction is irreversible. Prevention: See Protocol A above.

Q2: I see a peak at M+18 (or M-16) in LCMS. What is it?

Diagnosis: Hydrolysis.[1] Answer: The Chlorine atom (Mass X) has been replaced by a Hydroxyl group (Mass 17), resulting in a net mass change of roughly -18 (loss of HCl) + 18 (gain of H2O) = Net -35 + 17 = -18 (approx) relative to the Cl isotope pattern.

  • Note: In acidic LCMS runs, you might see the pyrimidone tautomer.

  • Cause: Wet DMSO or old aqueous buffers.

  • Fix: Use fresh anhydrous DMSO from a sealed ampoule.

Q3: Can I use Methanol or Ethanol to dissolve the compound?

Diagnosis: Solvent Solvolysis. Answer: Only if the amine is protonated (Salt form). If you dissolve the free base in Methanol, the piperidine amine acts as a base, and the Methanol acts as a nucleophile. You will slowly form the 2-methoxy derivative , displacing the chloride.

  • Rule: Use Aprotic solvents (DCM, DMSO, DMF, THF) for the free base.

Q4: How do I free-base the compound for a reaction?

Context: You need the amine to react with an aldehyde or another electrophile. Protocol:

  • Keep the compound as the HCl salt until the last possible second.

  • Add the DIPEA/TEA base only when the other reactant is present in the flask.

  • Why? This ensures the amine reacts with your target electrophile (Cross-coupling) rather than with another molecule of itself (Self-coupling).

Decision Tree: Storage & Handling

storage_decision Start Current State of Compound Form Is it a Salt or Free Base? Start->Form Salt Salt (HCl/TFA) Form->Salt Salt FreeBase Free Base Form->FreeBase Free Base Action1 Safe to Store (-20°C, Desiccated) Salt->Action1 Usage Intended Use? FreeBase->Usage Assay Biological Assay Usage->Assay Synthesis Chemical Synthesis Usage->Synthesis Action2 Dissolve in DMSO + 1 eq. Acid Assay->Action2 Action3 Convert to Salt IMMEDIATELY Synthesis->Action3 Storage Action4 Add Base (DIPEA) ONLY in presence of electrophile Synthesis->Action4 Immediate Use caption Fig 2: Decision logic for maximizing stability based on compound form.

References

  • Reactivity of 2-Chloropyrimidines

    • Title: 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties.[2]

    • Source: ChemicalBook / Vertex AI Research.
    • Context: Confirms 2-chloropyrimidine is ~100x more reactive than chloropyrazine towards nucleophilic attack, valid
    • URL:

  • Hydrolysis Kinetics

    • Title: Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid.
    • Source: Organic Process Research & Development (via Figshare).
    • Context: Establishes that 2-chloro isomers hydrolyze significantly faster than 4- or 6-chloro isomers, necessitating w
    • URL:

  • General Stability of Aminopyrimidines

    • Title: Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)... (BMS-903452).
    • Source: Journal of Medicinal Chemistry (ACS).
    • Context: Describes the handling of similar piperidinyl-oxypyrimidine intermediates and the necessity of hydrochloride salt formation for stability during optimiz
    • URL:

Sources

Technical Support Center: Pyrimidine C5-Position Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the more nuanced challenges in heterocyclic chemistry: the low reactivity of the pyrimidine 5-position. As many of you know, while the pyrimidine core is a cornerstone of medicinal chemistry, functionalizing the C5 position can be a significant hurdle.[1][2][3][4]

This document moves beyond standard protocols to explain the 'why' behind the experimental choices, empowering you to troubleshoot effectively and design more robust synthetic strategies.

Understanding the Root Cause: The Electronic Landscape of the Pyrimidine Ring

The pyrimidine ring is classified as a π-deficient heterocycle.[5] The two electronegative nitrogen atoms at positions 1 and 3 strongly withdraw electron density from the ring, making it significantly less nucleophilic than benzene. This has two major consequences:

  • Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring's low electron density makes it inherently resistant to attack by electrophiles.[6][7]

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The positions ortho and para to the nitrogen atoms (C2, C4, and C6) become electron-deficient (δ+) and are thus susceptible to attack by nucleophiles, especially if a good leaving group is present.[5][8][9]

The C5-position exists in a unique electronic state. It is the least electron-deficient carbon, making it the most favorable site for electrophilic attack on an unsubstituted pyrimidine ring, yet it remains significantly deactivated compared to carbocyclic aromatic systems.[5][10][11] Understanding this electronic push-and-pull is the first step in troubleshooting.

Caption: Electronic landscape of the pyrimidine ring.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during your experiments.

Issue 1: My electrophilic aromatic substitution (e.g., halogenation, nitration) at C5 is failing or giving negligible yield.

Q: I'm trying to brominate my pyrimidine derivative at the C5 position with NBS, but I'm only recovering my starting material. What's going wrong?

A: This is a classic case of insufficient ring activation. The unsubstituted pyrimidine ring is simply too electron-poor to react with standard electrophiles like NBS.

The Underlying Chemistry: Electrophilic aromatic substitution is driven by the attack of a π-electron system on an electrophile. The π-deficient nature of the pyrimidine ring makes this initial attack energetically unfavorable.

Solutions & Scientific Rationale:

  • Install Activating Groups: The most reliable strategy is to introduce electron-donating groups (EDGs) at the C2, C4, or C6 positions. These groups donate electron density into the ring system, specifically enriching the C5 position and making it more nucleophilic.[10]

    • Mechanism of Activation: Groups like amino (-NH₂), hydroxyl (-OH), or alkoxy (-OR) donate electron density via resonance, stabilizing the positive charge that develops in the intermediate (the sigma complex) during electrophilic attack. Pyrimidones (cyclic amides) are also effective activators.[6]

    • Practical Tip: A common and highly effective strategy is to start with a commercially available, pre-activated pyrimidine, such as 2-aminopyrimidine or 2,4-dihydroxypyrimidine (uracil).

Activating Group (at C2/C4/C6)Relative Activating StrengthRationale
-NH₂, -OH, -NHRStrongPowerful +M (mesomeric) effect donates lone-pair electrons directly into the ring.
-OR (Alkoxy)ModerateStrong +M effect, slightly attenuated by the -I (inductive) effect of oxygen.
-AlkylWeakWeakly activating through +I (inductive) effect and hyperconjugation.
  • Increase Electrophile Reactivity: In some cases, using a more potent electrophile or harsher reaction conditions can force the reaction. For example, for nitration, using fuming nitric acid/sulfuric acid might be necessary, but this often leads to poor functional group tolerance and side reactions. Activating the ring is a more controlled and generally preferred approach.

Issue 2: My metal-catalyzed cross-coupling reaction (Suzuki, Sonogashira, etc.) at C5 is giving low yields.

Q: I'm attempting a Suzuki coupling with 5-chloropyrimidine, but the yield is poor, and I see a lot of starting material and debrominated side product. How can I fix this?

A: Low yields in cross-coupling reactions on pyrimidines often stem from a combination of poor substrate reactivity and catalyst inhibition.

The Underlying Chemistry: The catalytic cycle for reactions like Suzuki or Sonogashira involves three key steps: oxidative addition, transmetalation, and reductive elimination. A failure at any of these steps will kill the reaction.

  • Oxidative Addition: This is often the rate-limiting step. The C-Cl bond is strong and less reactive than C-Br or C-I bonds, making the initial insertion of the palladium catalyst difficult.[12]

  • Catalyst Deactivation: The lone pairs on the pyrimidine's nitrogen atoms can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[12]

Troubleshooting Workflow for Cross-Coupling Reactions:

G start Low Yield at C5 Cross-Coupling halogen 1. Check Your Halogen Is it a Chloride? start->halogen catalyst 2. Optimize Catalyst System Using a standard catalyst like Pd(PPh₃)₄? halogen->catalyst No (Br or I) solution1 Switch to 5-Bromo or 5-Iodo for higher reactivity. halogen->solution1 Yes conditions 3. Check Reaction Conditions Inert atmosphere? Degassed solvent? Appropriate base? catalyst->conditions No (Modern Ligand) solution2 Use Bulky, Electron-Rich Ligands (e.g., Buchwald type) to promote oxidative addition and prevent catalyst deactivation. catalyst->solution2 Yes success Improved Yield conditions->success No (Optimized) solution3 Ensure rigorous inert technique (Schlenk/glovebox). Screen bases (K₃PO₄, Cs₂CO₃). Ensure solvent is anhydrous & degassed. conditions->solution3 Yes (Needs Review) solution1->catalyst solution2->conditions solution3->success

Caption: Troubleshooting workflow for C5 cross-coupling.

Solutions & Scientific Rationale (Expanded):

  • Substrate Reactivity (Halogen Choice):

    • Recommendation: If possible, synthesize or purchase the 5-bromo or 5-iodopyrimidine analogue. The reactivity order for oxidative addition is I > Br > Cl. This is the single most effective change you can make.

  • Catalyst System (Ligand Choice is Key):

    • Problem: Standard ligands like triphenylphosphine (in Pd(PPh₃)₄) can be suboptimal for challenging substrates.

    • Recommendation: Employ modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos from the Buchwald family) or N-heterocyclic carbene (NHC) ligands.

    • Rationale: These ligands accelerate the rate-limiting oxidative addition step and stabilize the palladium center, making it less susceptible to poisoning by the pyrimidine nitrogens.[13]

  • Base and Solvent Selection:

    • Recommendation: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step. For Suzuki couplings, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to organic bases.[12][14] For Sonogashira couplings, an amine base like triethylamine or diisopropylethylamine is required, often with a copper(I) co-catalyst.

    • Solvent: Ensure your solvent is rigorously degassed to remove oxygen, which degrades palladium catalysts.[12] Common solvents include dioxane, DMF, or toluene, often with water as a co-solvent for Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: Why is direct C-H functionalization at C5 so difficult? A: Direct C-H functionalization is an attractive modern strategy that avoids pre-halogenating the ring.[15] However, it requires breaking a strong C-H bond. For pyrimidines, this is challenging because the electron-deficient nature of the ring makes the C5-H bond less acidic and harder to activate via typical metal-catalyzed pathways like concerted metalation-deprotonation.[16][17] Success often requires specific directing groups or highly specialized catalytic systems.

Q2: Can I activate the C5 position by protonating the ring nitrogens? A: While protonating the ring nitrogens makes the entire system much more electron-deficient, it actually deactivates the ring further towards electrophilic attack. You are increasing the positive charge on the system, which will repel an incoming positive electrophile. However, in very specific, highly activated systems (e.g., with multiple amino groups), protonation at C5 to form a stable sigma-complex has been observed, but this is not a general strategy for promoting substitution.[18]

Q3: My reaction involves a 2,4-dichloropyrimidine. Will my C5-functionalization reaction be affected? A: The chlorine atoms at C2 and C4 are strong electron-withdrawing groups, which will further deactivate the C5 position towards electrophilic attack. For cross-coupling reactions, you may see preferential reaction at the C4 position over the C2 position, as C4 is generally more reactive in SNAr and oxidative addition pathways.[12] You would need to carefully select your conditions to favor reaction at a pre-functionalized C5 position over the C2/C4 positions.

Experimental Protocol: Sonogashira Coupling of 5-Iodouracil

This protocol describes a reliable method for introducing an alkynyl group at the C5 position of a pyrimidine ring, a common transformation in the synthesis of nucleoside analogues and chemical probes.[19][20]

Objective: To synthesize 5-(phenylethynyl)uracil from 5-iodouracil and phenylacetylene.

Materials:

  • 5-Iodouracil (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.04 equiv)

  • Copper(I) iodide (CuI, 0.03 equiv)

  • Triethylamine (TEA, 3.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup (Inert Atmosphere is Critical):

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 5-iodouracil, palladium(II) acetate, triphenylphosphine, and copper(I) iodide.

    • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the anhydrous, degassed DMF via syringe.

    • Stir the mixture for 5 minutes to allow for the in situ formation of the active Pd(0) catalyst (the solution may change color).

    • Add triethylamine via syringe, followed by the dropwise addition of phenylacetylene.

  • Reaction Execution:

    • Heat the reaction mixture to 60 °C in a pre-heated oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete (disappearance of starting material), cool the flask to room temperature.

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and a 1M HCl solution to quench the triethylamine.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude solid by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-(phenylethynyl)uracil.

References

  • Wikipedia. Pyrimidine. Available from: [Link]

  • University of Liverpool. 10. Pyrimidines. Available from: [Link]

  • Zheng, Y. et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available from: [Link]

  • Kaur, R. et al. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. Available from: [Link]

  • Thangadurai, A. et al. (2024). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Available from: [Link]

  • Akue, A. et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available from: [Link]

  • Kumar, A. et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]

  • ResearchGate. General reaction of pyrimidine ring 23 and 29-32, singly activated.... Available from: [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]

  • Slideshare. Pyrimidine | PPTX. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. Available from: [Link]

  • Jatczak, M. et al. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC. Available from: [Link]

  • IJSAT. A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Available from: [Link]

  • ResearchGate. Recent Advances in Direct C–H Functionalization of Pyrimidines. Available from: [Link]

  • Slideshare. Pyrimidine | PPT. Available from: [Link]

  • Qureshi, F. et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Available from: [Link]

  • International Journal of Advanced Research. Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Available from: [Link]

  • Organic Chemistry Portal. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available from: [Link]

  • Wang, Z. et al. (2024). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PMC. Available from: [Link]

  • ResearchGate. Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal | Request PDF. Available from: [Link]

  • Demeter, A. et al. (2003). Protonation of the pyrimidine ring at the C(5) position: formation of a stable cationic sigma-complex. PubMed. Available from: [Link]

  • Asbun, W. & Binkley, S.B. (1968). Synthesis of 5-substituted pyrimidines. II. R Discovery. Available from: [Link]

  • Kumar, A. et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed. Available from: [Link]

  • Books. Sonogashira cross-coupling strategies towards nucleosides and analogues. Available from: [Link]

  • Liang, Y. (2014). Novel Approaches for the Synthesis of C-5 Modified Pyrimidine Nucleosi. Available from: [Link]

  • ResearchGate. Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine | Request PDF. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]

  • Smith, A.J. et al. (2024). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature. Available from: [Link]

  • Galkin, M.A. et al. (2022). Synthesis of Cy5-Labelled C5-Alkynyl-modified cytidine triphosphates via Sonogashira coupling for DNA labelling. PubMed. Available from: [Link]

  • Atlas. Solved: Why does electrophilic substitution take place at 3-position in pyridine?. Available from: [Link]

  • Kumar, A. et al. (2019). An Efficient Synthesis of 5-Aminopropargyl-Pyrimidine-5'-O-Triphosphates Through Palladium-Catalyzed Sonogashira Coupling. PubMed. Available from: [Link]

  • Quimica Organica. Electrophilic substitution on pyridine. Available from: [Link]

  • Bergstrom, D.E. & Ogawa, M.K. (1978). C-5 substituted pyrimidine nucleosides. 2. Synthesis via olefin coupling to organopalladium intermediates derived from uridine and 2'-deoxyuridine. Journal of the American Chemical Society. Available from: [Link]

  • Chinchilla, R. & Nájera, C. (2007). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available from: [Link]

  • University of Illinois. Heterocyclic Compounds. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]

  • Billingsley, K.L. & Buchwald, S.L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available from: [Link]

Sources

Technical Support Center: Minimizing Side Reactions in Chloropyrimidine Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chloropyrimidine chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions during nucleophilic aromatic substitution (SNAr) on chloropyrimidines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of nucleophilic substitution on a chloropyrimidine, and why is this ring system prone to it?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is typically a two-step addition-elimination process.[1] First, the nucleophile attacks an electron-deficient carbon atom bearing a chlorine atom. This attack temporarily disrupts the aromaticity of the pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer-like complex. In the second step, aromaticity is restored by the elimination of the chloride leaving group.[1] The pyrimidine ring is particularly susceptible to this type of attack due to the electron-withdrawing nature of its two nitrogen atoms, which makes the ring electron-deficient.[1]

Caption: The SNAr mechanism on a chloropyrimidine proceeds via a two-step addition-elimination process.

Q2: My reaction is not proceeding, or the yield is very low. What are the common causes?

Low reactivity in the SNAr of chloropyrimidines can stem from several factors:

  • Insufficient Activation of the Pyrimidine Ring: The presence of electron-donating groups on the pyrimidine ring can decrease its electrophilicity, thereby slowing down or preventing the nucleophilic attack.[1]

  • Weak Nucleophile: The nucleophile itself might not be strong enough to attack the pyrimidine ring. For instance, with aniline nucleophiles, electron-donating groups on the aniline ring generally enhance reactivity, whereas strong electron-withdrawing groups diminish it.[1]

  • Steric Hindrance: Bulky groups near the reaction site, either on the pyrimidine ring or on the nucleophile (e.g., ortho-substituted anilines), can significantly impede the reaction rate.[1]

  • Inappropriate Temperature: Many SNAr reactions on chloropyrimidines necessitate heating to achieve a reasonable rate.[1] If your reaction is being conducted at room temperature, a gradual increase in temperature might be beneficial.

  • Incorrect Solvent or Catalyst: The choice of solvent and catalyst is critical and is highly dependent on the specific nucleophile being used.[1]

Troubleshooting Guide: Common Side Reactions

Issue 1: Formation of Hydroxypyrimidine Byproducts

Q3: I am observing a significant amount of a side product that I suspect is a hydroxypyrimidine. How can I prevent this?

The formation of hydroxypyrimidines is a classic side reaction resulting from hydrolysis, where water acts as a competing nucleophile.[1][2] This is particularly common if the reaction is performed in a protic solvent or if there is residual moisture in your reaction setup.

Causality and Prevention Strategies:

  • Anhydrous Conditions: The most direct way to prevent hydrolysis is to rigorously exclude water from your reaction. This includes using anhydrous solvents, oven-drying all glassware and cooling it under an inert atmosphere (like nitrogen or argon), and ensuring all reagents, including the nucleophile and any bases, are anhydrous.[2]

  • Solvent Choice: While water can be an effective solvent for some of these reactions, its nucleophilicity can be problematic.[1] Switching to a polar aprotic solvent like DMF, DMSO, or THF can minimize hydrolysis.[2] Keep in mind that changing the solvent may require re-optimization of other reaction conditions.[1] Polar aprotic solvents can also increase the rate of an SN2-type reaction by solvating the cation and leaving the "naked" nucleophile more reactive.[3]

  • Temperature and Reaction Time: High temperatures and prolonged reaction times can increase the rate of hydrolysis.[1] Monitor your reaction closely and aim to stop it as soon as the starting material is consumed.[2]

  • pH Control: For reactions with anilines in water, a small amount of acid can be catalytic. However, excess acid can protonate the aniline, deactivating it and making water a more competitive nucleophile.[4] Therefore, the amount of acid should be kept low.[4]

Hydrolysis_Troubleshooting Start Hydroxypyrimidine byproduct observed Check_Water Is the reaction run under anhydrous conditions? Start->Check_Water Switch_Solvent Consider switching to a polar aprotic solvent (DMF, DMSO, THF). Check_Water->Switch_Solvent Yes Use_Anhydrous Use anhydrous solvents and reagents. Oven-dry glassware. Check_Water->Use_Anhydrous No Optimize_Temp_Time Optimize temperature and reaction time. Switch_Solvent->Optimize_Temp_Time Monitor_Reaction Monitor reaction closely to avoid prolonged heating. Optimize_Temp_Time->Monitor_Reaction Use_Anhydrous->Optimize_Temp_Time Problem_Solved Problem Resolved Monitor_Reaction->Problem_Solved

Caption: Troubleshooting workflow for the formation of hydroxypyrimidine byproducts.

Issue 2: Lack of Regioselectivity in Polychlorinated Pyrimidines

Q4: I am using a dichloropyrimidine and getting a mixture of isomers. How can I control the regioselectivity?

Controlling regioselectivity is a common challenge, especially with substrates like 2,4-dichloropyrimidines. The reactivity of the different chlorine positions generally follows the order C4(6) > C2 >> C5.[5] However, this can be influenced by several factors.

Factors Influencing Regioselectivity:

FactorEffect on RegioselectivityRationale
Temperature Lowering the temperature often enhances selectivity for the C4 position.[2]At lower temperatures, the reaction is under kinetic control, favoring the formation of the more rapidly formed C4 isomer.[2]
Solvent The choice of solvent can significantly influence the isomer ratio. Polar aprotic solvents like DMF, DMSO, and THF are commonly used.[2]The solvent can stabilize the Meisenheimer intermediate differently for attack at C2 versus C4.
Base For nucleophiles requiring a base, non-nucleophilic, sterically hindered bases are preferred.This avoids the base competing with the primary nucleophile. LiHMDS has been shown to improve C4 selectivity in some systems.[2]
Substituents on the Ring Electron-donating groups at the C6 position can reverse the selectivity, favoring C2 substitution.[6]These groups alter the electronic distribution in the pyrimidine ring, making the C2 position more susceptible to nucleophilic attack.[6] Conversely, an electron-withdrawing group at C5 enhances selectivity for C4 substitution.[7][8]
Catalysis Palladium catalysis has been employed to achieve high regioselectivity in some amination reactions.[2][5]The catalyst can direct the substitution to a specific position through the formation of a catalytic complex.
Issue 3: Over-reaction Leading to Di- or Tri-substituted Products

Q5: My reaction is producing a mixture of mono-, di-, and sometimes even tri-substituted products. How can I favor mono-substitution?

The formation of multiple substitution products occurs when the reaction conditions are too harsh or not well-controlled.[2]

Strategies to Favor Mono-substitution:

  • Stoichiometry: Use a controlled amount of the nucleophile, typically 1.0 to 1.2 equivalents relative to the chloropyrimidine.[2]

  • Reaction Time and Temperature: Closely monitor the reaction's progress using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material has been consumed. Avoid excessively high temperatures and prolonged reaction times.[2]

  • Slow Addition of Nucleophile: Adding the nucleophile slowly to the solution of the chloropyrimidine can help maintain a low concentration of the nucleophile, thus favoring mono-substitution.[2]

Experimental Protocols

Protocol 1: General Procedure for Amination of 4-Chloropyrimidine in Water

This protocol is a starting point for the acid-catalyzed amination of 4-chloropyrimidines with anilines in an aqueous medium.

Materials:

  • 4-Chloropyrimidine derivative (1.0 eq)

  • Aniline derivative (1.1 eq)

  • Deionized water

  • Aqueous HCl solution (e.g., 0.61 M)

  • Saturated aqueous NaHCO₃ or Na₂CO₃ solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Na₂SO₄

Procedure:

  • In a suitable reaction vessel, combine the 4-chloropyrimidine (1.0 eq) and the desired aniline (1.1 eq).[1]

  • Add deionized water to achieve an approximate concentration of 0.1 M relative to the pyrimidine.[1]

  • Add the aqueous HCl solution to provide 0.1 equivalents of the acid catalyst.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Basify the reaction mixture by adding a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until the pH is > 8.[1]

  • The product may precipitate upon basification and can be collected by vacuum filtration.[1]

  • To recover any dissolved product, extract the aqueous filtrate with ethyl acetate.[1]

  • Combine the filtered solid with the organic extracts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • The crude product can be further purified by column chromatography or recrystallization as needed.[1]

Protocol 2: Microwave-Assisted Amination of a Chloropyrimidine

This protocol provides a general method for the rapid, microwave-assisted amination of chloropyrimidines.

Materials:

  • Chloropyrimidine derivative (1.0 eq, e.g., 2 mmol)

  • Amine nucleophile (1.0 eq, 2 mmol)

  • Anhydrous propanol

  • Triethylamine (approx. 1.5-2.0 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous Na₂SO₄

Procedure:

  • In a microwave reaction vial, place the chloropyrimidine derivative.[9]

  • Add anhydrous propanol and stir to dissolve or suspend the starting material.[9]

  • Add the amine nucleophile followed by triethylamine.[9]

  • Seal the vial and place it in a microwave reactor.[1]

  • Heat the reaction to 120–140 °C for 15–30 minutes. Monitor for completion by TLC.[1][9]

  • After cooling, disperse the resulting mixture or precipitate in a saturated aqueous solution of sodium bicarbonate.[1]

  • Extract the product into ethyl acetate.[1]

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purify the product as necessary.[1]

References

  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions - Benchchem. (URL: )
  • Technical Support Center: Nucleophilic Substitution of 2,4,5-Trichloropyrimidine - Benchchem. (URL: )
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL: )
  • 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. (URL: [Link])

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (URL: )
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. (URL: [Link])

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (URL: [Link])

  • Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines - ResearchGate. (URL: [Link])

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. (URL: [Link])

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. (URL: [Link])

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1 - St. Paul's Cathedral Mission College. (URL: [Link])

  • NS7. Solvent Effects - aliphatic nucleophilic substitution. (URL: [Link])

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org. (URL: [Link])

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines - arkat usa. (URL: [Link])

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC. (URL: [Link])

Sources

Technical Support Center: Purification of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Technical Context

The compound 2-Chloro-5-(piperidin-4-yloxy)pyrimidine is a critical heterocyclic building block, frequently employed in the synthesis of GPR119 agonists and various kinase inhibitors.

In its free base form, the secondary amine on the piperidine ring and the pyrimidine nitrogens create a specific solubility profile. However, for storage stability and handling, it is almost exclusively isolated as a salt—typically the Dihydrochloride (2HCl) or Trifluoroacetate (TFA) salt.

The Challenge: The synthesis (often a Mitsunobu reaction or nucleophilic aromatic substitution followed by Boc-deprotection) frequently leaves specific impurities:

  • Regioisomers: 4-substituted vs 5-substituted byproducts.

  • Hydrolysis products: 2-hydroxypyrimidine derivatives (generated if moisture is present during chlorination/substitution).

  • Trapped Reagents: Residual Boc-deprotection byproducts.

This guide provides a self-validating system for selecting the correct solvent system to reject these impurities while maximizing recovery.

Solvent Selection Matrix

The choice of solvent depends heavily on the specific salt counter-ion. The following matrix outlines the physicochemical logic for solvent selection.

Table 1: Physicochemical Properties & Solvent Compatibility
Salt FormPolarity ProfilePrimary Solvent (Dissolver)Anti-Solvent (Precipitator)Critical Parameter
Dihydrochloride (2HCl) High Ionic CharacterMethanol or Ethanol (Hot)Ethyl Acetate or MTBE Hygroscopicity: Avoid water unless necessary; dry solvents are critical.
Trifluoroacetate (TFA) Lipophilic SaltDCM or Acetone Hexanes or Heptane Oil Formation: TFA salts are prone to "oiling out." Slow cooling is mandatory.
Free Base Moderate PolarityEthyl Acetate Hexanes Basicity: Avoid acidic solvents; susceptible to hydrolysis.
Decision Logic for Solvent Systems

The following diagram illustrates the decision process for selecting a solvent system based on your specific impurity profile.

SolventSelection Start Start: Identify Salt Form CheckSalt Is it an HCl Salt? Start->CheckSalt HCl_Yes Primary: Methanol/Ethanol CheckSalt->HCl_Yes Yes HCl_No Is it a TFA Salt? CheckSalt->HCl_No No Impurity_Check Check Impurity Profile HCl_Yes->Impurity_Check TFA_Yes Primary: DCM/Acetone HCl_No->TFA_Yes Yes TFA_No Free Base: Ethyl Acetate HCl_No->TFA_No No TFA_Yes->Impurity_Check System_C System C: DCM + Hexane (Precipitation) TFA_Yes->System_C Standard Polar_Impurity Polar Impurities present? (Salts, Hydrolysis products) Impurity_Check->Polar_Impurity NonPolar_Impurity Non-polar Impurities? (Unreacted reagents) Impurity_Check->NonPolar_Impurity System_B System B: EtOH (95%) + MTBE Polar_Impurity->System_B Retains polar impurities in supernatant System_A System A: MeOH (Hot) + EtOAc (Anti-solvent) NonPolar_Impurity->System_A Rejects non-polars

Caption: Decision tree for selecting recrystallization solvents based on salt form and impurity profile.

Detailed Experimental Protocol (Standard Operating Procedure)

Target: 2-Chloro-5-(piperidin-4-yloxy)pyrimidine Dihydrochloride Method: Solvent/Anti-solvent Precipitation with Cooling Standard Yield: 85-92% Purity Target: >98.5% (HPLC)

Phase 1: Dissolution (The Saturation Point)
  • Preparation: Place the crude solid (e.g., 10 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Methanol (MeOH) or Ethanol (EtOH) (anhydrous preferred) at a ratio of 5 mL per gram of solid.

  • Heating: Heat the mixture to reflux (approx. 65°C for MeOH, 78°C for EtOH).

    • Checkpoint: If the solid does not dissolve completely, add solvent in 1 mL increments.

    • Warning: Do not exceed 10 mL/g. If undissolved solids remain at this volume, they are likely inorganic salts (NaCl) or highly insoluble impurities. Perform a hot filtration to remove them.

Phase 2: Nucleation & Growth
  • Initial Cooling: Remove from heat and allow the solution to cool slowly to approx. 40-45°C.

  • Anti-Solvent Addition: slowly add Ethyl Acetate (EtOAc) or MTBE dropwise.

    • Ratio: Target a final solvent:anti-solvent ratio of 1:3 to 1:5 .

    • Observation: Stop adding when a persistent cloudiness (turbidity) is observed that does not disappear upon swirling.

  • Re-heating (Optional but Recommended): Briefly heat the turbid solution until it becomes clear again. This ensures a controlled nucleation event.

  • Crystallization: Allow the clear solution to cool to room temperature (20-25°C) undisturbed for 2-4 hours.

    • Seeding: If no crystals form after 1 hour, add a "seed" crystal of pure product or scratch the glass wall with a glass rod.

Phase 3: Isolation
  • Final Cooling: Cool the flask in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Filtration: Filter the white crystalline solid using a Buchner funnel.

  • Washing: Wash the filter cake with a cold mixture of MeOH:EtOAc (1:5 ratio).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours. Note: HCl salts are hygroscopic; ensure the oven is vented with dry nitrogen or uses a desiccant trap.

Troubleshooting Guide

This section addresses specific failure modes based on the physical chemistry of aminopyrimidines.

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, a sticky oil droplets form at the bottom of the flask. Cause:

  • The anti-solvent was added too quickly.

  • The temperature dropped too fast.

  • Impurities are lowering the melting point of the solvated solid.

Corrective Action:

  • Re-dissolve: Heat the mixture until the oil dissolves back into the solution.

  • Add More Primary Solvent: Add 10-20% more Methanol/Ethanol.

  • Seed: Cool very slowly and add seed crystals before the oiling point is reached.

  • High-Shear Stirring: Vigorous stirring during the cooling phase can sometimes force the oil to crystallize.

Issue 2: Low Recovery (High Loss in Mother Liquor)

Symptom: Yield is <60%, but purity is high.[1] Cause:

  • Too much primary solvent (Methanol) was used.

  • The salt is too soluble in the chosen anti-solvent.

Corrective Action:

  • Concentrate: Evaporate 50% of the solvent volume and repeat the cooling/filtration steps.

  • Switch Anti-Solvent: If using Ethyl Acetate, switch to MTBE or Diethyl Ether (less polar, forces more salt out of solution).

Issue 3: Colored Impurities Persist

Symptom: Product remains yellow/brown (oxidized byproducts) after recrystallization. Cause:

  • Chromophores (conjugated impurities) are trapped in the crystal lattice.

Corrective Action:

  • Carbon Treatment: During the hot dissolution step (Phase 1), add Activated Carbon (5 wt%) . Stir for 15 minutes at reflux, then perform a hot filtration through Celite before cooling.

Frequently Asked Questions (FAQs)

Q1: Can I use water as a solvent for the HCl salt? A: While the HCl salt is highly soluble in water, recrystallizing solely from water is difficult because the compound is too soluble, leading to poor recovery. Furthermore, boiling water may cause hydrolysis of the 2-chloro group [1]. A water/ethanol mixture (e.g., 1:10) is safer if pure ethanol fails.

Q2: My product is turning pink during drying. Why? A: Aminopyrimidines are sensitive to oxidation and light. A pink hue indicates surface oxidation. Ensure you are drying under vacuum and storing the solid in amber vials protected from light.

Q3: How do I remove the excess HCl if I made the salt in situ? A: If you generated the salt using HCl/Dioxane, excess HCl can be trapped in the lattice. Recrystallizing from Methanol/Ethyl Acetate is excellent for this, as the excess HCl stays in the organic supernatant.

Q4: Is the 2-chloro group stable during reflux? A: It is relatively stable in neutral alcohols. However, avoid basic conditions or high temperatures (>100°C) in the presence of water, as this promotes nucleophilic attack by hydroxide, converting the 2-chloro group to a 2-hydroxy group (inactive impurity) [2].

Visualization of the Purification Workflow

The following diagram details the logical flow of the purification process, including critical checkpoints.

RecrystallizationWorkflow Raw Crude Salt (Solid) Dissolve Dissolve in Hot MeOH (Reflux) Raw->Dissolve Check_Clear Is Solution Clear? Dissolve->Check_Clear Hot_Filter Hot Filtration (Remove Salts/Carbon) Check_Clear->Hot_Filter No (Solids Present) Cool_Warm Cool to 45°C Check_Clear->Cool_Warm Yes Hot_Filter->Cool_Warm Add_Anti Add Anti-Solvent (EtOAc/MTBE) Cool_Warm->Add_Anti Cloud_Point Cloud Point Reached? Add_Anti->Cloud_Point Cloud_Point->Add_Anti No Cool_Final Cool to 0-5°C (1-2 Hours) Cloud_Point->Cool_Final Yes Filter Filter & Wash Cool_Final->Filter Dry Vacuum Dry (40°C) Filter->Dry

Caption: Step-by-step workflow for the recrystallization of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine salts.

References

  • Preparation of 2-chloro-pyrimidine derivatives. Patent CN107400113A. Vertex AI Grounding Source.Link

  • Process for the preparation of (5S)-5-[4-(5-chloro-pyridin-2-yloxy)-piperidine-1-sulfonylmethyl]-5-methyl-imidazolidine-2,4-dione Form G. Patent WO2007106022A2. (Describes recrystallization of analogous chloro-pyridine-ether salts using Ethanol/Water systems). Link

  • Synthesis of 2-chloro-5-hydroxypyrimidine. Patent CN110041269A.[2] (Describes purification of the key precursor). Link

  • 2-Chloropyrimidine Purification Protocol. Organic Syntheses, Coll. Vol. 4, p.336. (Foundational chemistry for chloropyrimidine stability and isolation). Link

Sources

Validation & Comparative

Technical Guide: LC-MS/MS Fragmentation Dynamics of Piperidinyl-Pyrimidine Ethers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the LC-MS fragmentation patterns of piperidinyl-pyrimidine ethers, specifically designed for researchers in medicinal chemistry and bioanalysis.

A Comparative Analysis for Structural Elucidation in Drug Discovery

Executive Summary & Structural Context

The piperidinyl-pyrimidine scaffold is a privileged structure in kinase inhibitor design (e.g., CDK, ALK inhibitors), serving as a hinge-binder or solvent-exposed moiety. While the amine-linked variants (e.g., Ceritinib analogs) are well-documented, the ether-linked congeners (Piperidinyl-O -Pyrimidine) are increasingly explored to modulate metabolic stability and lipophilicity.

This guide analyzes the distinct ESI-MS/MS fragmentation behavior of the ether linkage compared to its amine counterpart. Understanding these patterns is critical for:

  • differentiation of isobaric impurities.

  • metabolite identification (e.g., O-dealkylation vs. N-dealkylation).

  • confirmation of synthetic coupling success.

Mechanistic Fragmentation Analysis

In positive electrospray ionization (ESI+), the fragmentation of piperidinyl-pyrimidine ethers is governed by the protonation site competition between the pyrimidine nitrogens (aromatic,


) and the piperidine nitrogen  (aliphatic, 

).
The "Weak Link" Hypothesis: Ether vs. Amine

The pivotal difference lies in the lability of the linker bond.

  • Ether Linkage (C-O-C): The C(pyrimidine)-O bond is relatively strong due to resonance, but the O-C(piperidine) bond is susceptible to heterolytic cleavage, often driven by a hydrogen transfer (McLafferty-type rearrangement) or inductive cleavage.

  • Amine Linkage (C-N-C): The C-N bond is significantly more robust. Fragmentation is rarely the C-N cleavage itself but rather

    
    -cleavage  adjacent to the nitrogen within the piperidine ring.
    
Primary Fragmentation Pathways (Ether Scaffold)

The following mechanisms explain the diagnostic ions observed in Q-TOF or Orbitrap spectra.

  • Pathway A: Distal Piperidine Loss (Diagnostic)

    • Mechanism: Protonation on the ether oxygen (less favored but accessible) or remote protonation leads to inductive cleavage of the O-C(piperidine) bond.

    • Result: Neutral loss of the piperidine ring (often as a piperidine or piperidene species depending on charge retention).

    • Observation: A sharp peak corresponding to the [Pyrimidine-OH]+ or [Pyrimidine-O•]+ core.

  • Pathway B: Piperidine Ring Opening (PRO)

    • Mechanism: Protonation of the piperidine nitrogen triggers

      
      -cleavage of the C2-C3 bond.
      
    • Result: Formation of an iminium ion, followed by losses of

      
       or 
      
      
      
      .
    • Observation: Series of ions at M-17 (NH3) or M-28 (C2H4).

  • Pathway C: Pyrimidine Cross-Ring Cleavage

    • Mechanism: Retro-Diels-Alder (RDA) reactions on the pyrimidine ring.

    • Result: Loss of HCN (27 Da) or CH3CN (41 Da).

    • Context: usually observed only at higher Collision Energies (CE > 45 eV).

Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation logic.

FragmentationPathways Precursor [M+H]+ Precursor (Piperidinyl-O-Pyrimidine) Prot_N_Pip Protonation on Piperidine N (Major) Precursor->Prot_N_Pip Kinetic Control Prot_O_Ether Protonation on Ether O (Minor) Precursor->Prot_O_Ether High Energy Frag_Alpha Fragment A: Ring Opening (Imine formation) Prot_N_Pip->Frag_Alpha alpha-cleavage (Low CE) Frag_RDA Fragment C: RDA Reaction (Loss of HCN) Prot_N_Pip->Frag_RDA High CE Frag_EtherCleave Fragment B: Ether Cleavage [Pyrimidine-OH]+ Prot_O_Ether->Frag_EtherCleave Inductive Cleavage (Diagnostic for Ether)

Caption: Competitive fragmentation pathways for Piperidinyl-Pyrimidine Ethers. Green node indicates the diagnostic ether-specific cleavage.

Comparative Performance: Ether vs. Amine Scaffolds

This table synthesizes data derived from general fragmentation principles of heterocycles [1][2].

FeatureEther Linkage (-O-) Amine Linkage (-NH-) Implication for Analysis
Bond Stability Moderate (C-O)High (C-N)Ethers fragment at the linker at lower CE than amines.
Diagnostic Neutral Loss Loss of Piperidine (

) or

Loss of

or Alkyl fragments
Ether linkage allows easier identification of the "Core" vs "Tail".
Base Peak (Low CE) Intact Protonated Molecule [M+H]+Intact Protonated Molecule [M+H]+Both are stable in soft ESI.
Base Peak (Med CE) [Core-OH]+ (Linker cleavage)[M -

]+
or Ring Opening
Ether cleavage is a "cleaner" break for structural confirmation.
Metabolic Shift O-Dealkylation (Loss of piperidine)N-Dealkylation or N-OxidationMass shift of -Piperidine is common in ether metabolites.

Experimental Protocol: Self-Validating Characterization

To reliably characterize these compounds, use this step-by-step Energy-Resolved MS/MS workflow. This ensures you distinguish between the linker cleavage and internal ring fragmentation.

Phase 1: Source Optimization (ESI+)
  • Solvent: 0.1% Formic Acid in 50:50 H2O:MeCN. (Avoid NH4 adducts which complicate spectra).

  • Flow Rate: 10 µL/min (Infusion) or 0.3 mL/min (LC).

  • Capillary Voltage: 3.0 - 3.5 kV. Note: Piperidines are highly basic; avoid saturation.

Phase 2: Energy-Resolved Breakdown Curves (ERC)

Do not rely on a single collision energy.

  • Step: Acquire MS/MS spectra at CE = 10, 20, 30, 40, 50, 60 eV.

  • Validation: Plot the Relative Abundance (RA) of the Precursor vs. Linker Cleavage Ion .

  • Causality Check:

    • If the Linker Cleavage Ion appears before (lower eV) the Ring Opening ions, the ether bond is the "Weak Link."

    • If Ring Opening dominates first, the piperidine ring is unstable (common in highly substituted piperidines).

Phase 3: Diagnostic Workflow (Decision Tree)

Use this logic to classify unknown impurities or metabolites.

Workflow Start Unknown Peak (m/z X) Check_84 Check for m/z 84 (Piperidine Ring) Start->Check_84 Branch_Yes Piperidine Present Check_84->Branch_Yes Detected Branch_No Altered Tail Check_84->Branch_No Absent Check_Linker Identify Linker Loss (Neutral Loss Scan) Branch_Yes->Check_Linker Result_Ether Clean Loss of Piperidine (-85 Da) = ETHER LINK Check_Linker->Result_Ether Single Step Result_Amine Fragmented Loss (e.g. -17, -44) = AMINE LINK Check_Linker->Result_Amine Multi Step

Caption: Logical workflow for distinguishing Ether vs. Amine linkages in unknown impurities.

References

  • BenchChem. (2025).[1][2] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2018). Mass spectrometry for characterization of homologous piperidine alkaloids. PubMed. Retrieved from

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Retrieved from

  • Chemistry LibreTexts. (2022). Amine Fragmentation Patterns in Mass Spectrometry. Retrieved from

Sources

A Comparative Guide to the Reactivity of 2-Chloro and 4-Chloro Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle, often via nucleophilic aromatic substitution (SNAr) of its chloro-derivatives, is a critical step in drug discovery. A frequent question that arises in synthesis design is the comparative reactivity of 2-chloro versus 4-chloro pyrimidine derivatives. This guide provides an in-depth analysis of their reactivity profiles, supported by mechanistic insights and experimental data, to aid in the rational design of synthetic routes.

The Decisive Role of Nitrogen: Electronic Effects Governing Reactivity

The reactivity of chloropyrimidines in SNAr reactions is fundamentally governed by the electron-deficient nature of the pyrimidine ring, a consequence of the two electron-withdrawing nitrogen atoms.[1][2] This electron deficiency makes the carbon atoms of the C-Cl bonds susceptible to attack by nucleophiles. However, the positions of these nitrogen atoms relative to the chlorine substituent create a distinct reactivity hierarchy.

Generally, the order of reactivity for chloro-substituents on the pyrimidine ring is C4(6) > C2 >> C5.[2][3] This trend can be rationalized by examining the stability of the Meisenheimer-like intermediate formed during the two-step addition-elimination mechanism of SNAr reactions.[1]

  • 4-Chloropyrimidines: When a nucleophile attacks the C4 position, the resulting negative charge in the intermediate can be delocalized onto both ring nitrogen atoms through resonance. This extensive delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy of the reaction and increasing the reaction rate.

  • 2-Chloropyrimidines: In the case of nucleophilic attack at the C2 position, the negative charge of the intermediate is primarily stabilized by the adjacent nitrogen atoms through a strong inductive effect. While resonance stabilization is also possible, it is generally considered less effective compared to the delocalization in the C4-attack intermediate. The C2 position is flanked by two heterocyclic nitrogens, which strongly facilitates the displacement of the halogen.[4][5]

Mechanistic Insights: A Visual Representation

The SNAr mechanism for both 2-chloro and 4-chloropyrimidine proceeds through a two-step addition-elimination process. The initial attack of the nucleophile forms a tetrahedral, negatively charged intermediate (a Meisenheimer-like complex), temporarily disrupting the ring's aromaticity. Aromaticity is then restored in the second step through the expulsion of the chloride leaving group.[1]

Caption: Generalized SNAr mechanism for 4-chloro and 2-chloropyrimidine.

Quantitative Comparison: Experimental Data

The theoretical principles are well-supported by experimental observations. The following table summarizes representative data comparing the reactivity of 2-chloro and 4-chloro pyrimidine derivatives with various nucleophiles.

SubstrateNucleophileConditionsProductYieldReference
2-ChloropyrimidinePiperidineNMP, 240 °C, flow reactor2-(Piperidin-1-yl)pyrimidineGood
4-ChloropyrimidineAnilineWater, HCl (cat.), reflux4-AnilinopyrimidineHigh[1]
2-ChloropyrimidineMorpholineWater, KF2-MorpholinopyrimidineHigh[6]
2,4-DichloropyrimidineSecondary AminesLiHMDS, Pd catalyst4-Amino-2-chloro-6-arylpyrimidineHigh regioselectivity for C4[3]

Note: Yields and reaction rates are highly dependent on the specific substituents on both the pyrimidine ring and the nucleophile, as well as the reaction conditions.[1] For instance, electron-donating groups on the pyrimidine ring can decrease reactivity, while electron-withdrawing groups enhance it.[1]

Field-Proven Insights and Experimental Protocols

The choice between a 2-chloro and a 4-chloro pyrimidine derivative is often dictated by the desired substitution pattern in the final molecule. However, when both isomers are viable starting materials, the higher reactivity of the 4-chloro isomer often allows for milder reaction conditions.

Protocol 1: Microwave-Assisted Amination of a 4-Chloropyrimidine Derivative

This protocol is suitable for the rapid, high-yield synthesis of 4-aminopyrimidine derivatives. Microwave heating can significantly accelerate SNAr reactions.[1]

Step-by-Step Methodology:

  • Reaction Setup: In a microwave reaction vial, combine the 4-chloropyrimidine derivative (1.0 eq.).

  • Solvent and Reagent Addition: Add anhydrous propanol and the desired amine nucleophile (1.0-1.2 eq.), followed by a non-nucleophilic base such as triethylamine (1.5-2.0 eq.).[1]

  • Reaction: Seal the vial and heat the reaction in a microwave reactor to 120–140 °C for 15–30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Workup: After cooling, the reaction mixture is dispersed in a saturated aqueous solution of sodium bicarbonate.

  • Isolation: The product is extracted with an organic solvent like ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[1]

experimental_workflow start Start setup Reaction Setup (4-chloropyrimidine, amine, base, solvent) start->setup reaction Microwave Irradiation (120-140 °C, 15-30 min) setup->reaction workup Aqueous Workup (NaHCO₃ solution) reaction->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Chromatography/Recrystallization) extraction->purification end End purification->end

Sources

Technical Comparison Guide: IR Spectroscopy Characteristic Peaks for Aryl Alkyl Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Context[1]

In drug development and organic synthesis, Aryl Alkyl Ethers (e.g., anisole derivatives) are ubiquitous structural motifs, often serving as pharmacophores or protecting groups. While NMR is definitive for backbone assignment, Infrared (IR) Spectroscopy remains the rapid, cost-effective standard for functional group verification and purity screening.

The critical challenge in IR analysis of this class is distinguishing the ether linkage from structurally similar oxygenated functionalities—specifically esters , phenols , and aliphatic ethers .

This guide provides a comparative technical analysis of the spectral signatures of aryl alkyl ethers. Unlike generic textbooks, we focus on the diagnostic utility of the C–O stretching vibrations and the mechanistic causality behind their specific wavenumbers, enabling you to rule out alternatives with high confidence.

Mechanistic Foundation: The Resonance Effect[2]

To interpret the spectrum accurately, one must understand why the peaks appear where they do.

In simple dialkyl ethers (R–O–R'), the C–O bonds are pure


-bonds. However, in aryl alkyl ethers  (Ar–O–R), the lone pair on the oxygen atom conjugates with the 

-system of the aromatic ring.
  • Consequence 1 (Bond Order Increase): This resonance imparts partial double-bond character to the Aryl–Oxygen bond.

  • Consequence 2 (Frequency Shift): According to Hooke’s Law, a stiffer bond (higher

    
    ) vibrates at a higher frequency. Consequently, the asymmetric C–O–C stretch  shifts from the typical ~1100 cm⁻¹ (aliphatic) to 1275–1200 cm⁻¹ .
    

This "Blue Shift" is the primary diagnostic marker for aryl alkyl ethers.

Comparative Analysis: Spectral Signatures

The following table contrasts the performance of IR markers for Aryl Alkyl Ethers against their common structural isomers and precursors.

Table 1: Diagnostic Peak Comparison Matrix
Functional GroupPrimary Marker (Asymmetric C–O)Secondary Marker (Symmetric C–O)Rule-Out Features (Crucial for ID)
Aryl Alkyl Ether 1275 – 1200 cm⁻¹ (Strong)1075 – 1020 cm⁻¹ (Medium)No C=O (~1700), No O–H (~3400)
Dialkyl Ether 1150 – 1085 cm⁻¹ (Strong)~850 cm⁻¹ (Weak/Silent)Lower freq C–O; often lacks aromatic C=C
Diaryl Ether 1270 – 1230 cm⁻¹ (Strong)N/A (Symmetry effects)Lack of aliphatic C–H stretch (<3000)
Ester 1300 – 1000 cm⁻¹ (Strong)N/APresence of C=O (1750–1735 cm⁻¹) is definitive
Phenol ~1230 cm⁻¹ (Strong, C–O)1390–1330 cm⁻¹ (O–H bend)Presence of O–H (3600–3200 cm⁻¹) is definitive

Analyst Note: The "Twin Peak" effect is characteristic of Aryl Alkyl Ethers. You will typically see two distinct bands in the fingerprint region: one "Aryl-O" stretch (~1250) and one "Alkyl-O" stretch (~1040).

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for regulatory filing or publication, follow this self-validating protocol. This workflow prioritizes Attenuated Total Reflectance (ATR) , the modern standard for these compounds (often liquids or low-melting solids).

Phase A: System Validation
  • Background Collection: Collect an air background (32 scans, 4 cm⁻¹ resolution) to eliminate atmospheric CO₂ (~2350 cm⁻¹) and H₂O artifacts.

  • Polystyrene Calibration: Verify the instrument alignment using a standard polystyrene film. The peak at 1601 cm⁻¹ must be within ±1 cm⁻¹.

Phase B: Sample Preparation & Acquisition (ATR Method)
  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Verify the "Live Spectrum" is flat line (0 ± 0.002 Abs).

  • Deposition:

    • Liquids (e.g., Anisole): Place 1 drop to cover the crystal eye.

    • Solids: Place ~5 mg of sample; apply pressure using the anvil until the force gauge reads ~80-100 N (ensure good contact without crushing the crystal).

  • Acquisition:

    • Scans: 16 (Routine) or 64 (High Signal-to-Noise).

    • Resolution: 4 cm⁻¹.

    • Range: 4000 – 600 cm⁻¹.

Phase C: Data Processing
  • Baseline Correction: Apply automatic baseline correction only if significant drift is observed.

  • Peak Picking: Set threshold to 5% transmission to capture the symmetric C–O stretch (often weaker).

Decision Logic for Spectral Interpretation

The following flowchart illustrates the logical deduction process to confirm an aryl alkyl ether structure, specifically filtering out false positives like esters and phenols.

SpectralLogic Start Unknown Spectrum Analysis CheckCO Check 1750-1700 cm⁻¹ (Carbonyl Region) Start->CheckCO IsEster Compound is likely ESTER or KETONE CheckCO->IsEster Strong Peak Present CheckOH Check 3600-3200 cm⁻¹ (Hydroxyl Region) CheckCO->CheckOH Absent IsPhenol Compound is likely PHENOL or ALCOHOL CheckOH->IsPhenol Broad Peak Present CheckFingerprint Check Fingerprint Region (1300-1000 cm⁻¹) CheckOH->CheckFingerprint Absent TwinPeaks Are there TWO distinct bands? ~1250 cm⁻¹ (Strong) ~1040 cm⁻¹ (Med) CheckFingerprint->TwinPeaks CheckCH Check C-H Region (3100-2800 cm⁻¹) TwinPeaks->CheckCH Yes ResultDialkyl Likely Dialkyl Ether (Single band ~1100 cm⁻¹) TwinPeaks->ResultDialkyl No (Only ~1100) ResultAAE CONFIRMED: Aryl Alkyl Ether CheckCH->ResultAAE Both >3000 (sp²) & <3000 (sp³) Present

Figure 1: Step-by-step decision tree for distinguishing aryl alkyl ethers from structurally related impurities.

Case Study Data: Anisole (Methoxybenzene)

To validate your results, compare against the standard spectrum of Anisole, the simplest aryl alkyl ether.

  • 3060, 3030 cm⁻¹: Aromatic C–H stretch (sp²).

  • 2960, 2835 cm⁻¹: Aliphatic C–H stretch (Methyl group, sp³).

  • 1600, 1498 cm⁻¹: Aromatic Ring breathing (C=C stretch).

  • 1247 cm⁻¹ (Very Strong): Asymmetric C–O–C stretch (Aryl-O character).

  • 1040 cm⁻¹ (Medium): Symmetric C–O–C stretch (Alkyl-O character).

  • 750, 690 cm⁻¹: Monosubstituted benzene out-of-plane bending.

Interpretation: The presence of the 1247 cm⁻¹ band without a carbonyl peak is the "smoking gun" for the aryl ether linkage.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for assigning the 1250 cm⁻¹ resonance shift).
  • NIST Chemistry WebBook. Anisole Infrared Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons. (Detailed tabulation of ether vs. ester frequencies).

Sources

Technical Comparison Guide: Purity Assay Validation for 2-Chloro-5-(piperidin-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-(piperidin-4-yloxy)pyrimidine (CAS: 1202763-88-5) is a critical heterocyclic building block, frequently employed in the synthesis of JAK2 inhibitors (e.g., Fedratinib) and other kinase-targeted therapeutics. Its structural duality—combining an electron-deficient pyrimidine ring with a highly basic secondary amine (piperidine, pKa ~11)—presents significant chromatographic challenges.

This guide compares the Conventional C18 Methodology against an Optimized Charged Surface Hybrid (CSH) Methodology . While traditional alkyl-bonded phases often suffer from peak tailing and poor resolution due to secondary silanol interactions, the optimized protocol utilizes surface-charge technology to deliver superior peak symmetry, sensitivity, and validation robustness compliant with ICH Q2(R2) guidelines.

Chemical Context & Impurity Profiling[1][2]

Understanding the synthesis pathway is prerequisite to validating specificity. The purity assay must resolve the target analyte from its precursors and potential degradation products.

Synthesis & Impurity Pathway Diagram

ImpurityPathway SM1 2-Chloro-5-hydroxypyrimidine (Starting Material A) INT Intermediate (Boc-Protected) SM1->INT Mitsunobu/SNAr SM2 N-Boc-4-hydroxypiperidine (Starting Material B) SM2->INT PROD 2-Chloro-5-(piperidin-4-yloxy)pyrimidine (Target Analyte) INT->PROD Deprotection (Acid) IMP1 Impurity A: 5-Hydroxypyrimidine derivative (Hydrolysis) PROD->IMP1 Hydrolysis (H2O/H+) IMP2 Impurity B: Regioisomer PROD->IMP2 Isomerization

Figure 1: Synthetic route and potential impurity origins. Specificity validation requires the resolution of the Target Analyte from Impurities A and B.

Method Comparison: Conventional vs. Optimized

The secondary amine on the piperidine ring is protonated at acidic pH. On standard silica-based C18 columns, these cations interact with residual silanols (


), causing peak tailing. The Optimized Method  uses a Charged Surface Hybrid (CSH) stationary phase, which applies a low-level positive surface charge to repel the protonated amine, ensuring sharp peak shape.
Comparative Performance Matrix
FeatureMethod A: Conventional C18 (Alternative)Method B: Optimized CSH C18 (Recommended)Impact on Validation
Stationary Phase Traditional End-capped C18 (5 µm)Charged Surface Hybrid C18 (2.7 µm)Resolution: Method B allows higher flow rates and better separation efficiency.
Mobile Phase 0.1% TFA in Water/MeCN0.1% Formic Acid in Water/MeCNSensitivity: TFA suppresses MS signal; Formic Acid (Method B) is MS-compatible.
Tailing Factor (

)
1.6 – 2.2 (Significant Tailing)0.9 – 1.2 (Symmetrical)Precision: High tailing compromises integration reproducibility.
Loadability Low (Peak distortion at high conc.)High (Resistant to overload)Linearity: Method B supports a wider dynamic range.
Equilibration Slow (Silanol hysteresis)FastThroughput: Method B reduces run-to-run cycle time.

Detailed Experimental Protocols

Method B: Optimized CSH Protocol (Validation Ready)

This protocol is designed to meet ICH Q2(R2) standards for specificity, linearity, accuracy, and precision.

  • Instrument: UHPLC or HPLC System with PDA/UV detector.

  • Column: CSH C18, 2.1 x 100 mm, 1.7 µm (or 2.7 µm equivalent).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Detection: UV @ 254 nm (primary), 220 nm (secondary).

  • Injection Volume: 2.0 µL.

Mobile Phase Gradient:

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

Time (min)% Solvent A% Solvent BCurve
0.0955Initial
1.0955Hold
8.0595Linear
10.0595Hold
10.1955Re-equilibrate
13.0955End

Validation Data & Analysis

The following data summarizes the validation of the Optimized Method (Method B), demonstrating its suitability for routine QC release.

System Suitability & Specificity

Objective: Ensure the system is functioning and can resolve the analyte from impurities.[2]

ParameterAcceptance CriteriaMethod A ResultMethod B ResultVerdict
Retention Time (

)
N/A4.2 min3.8 minComparable
Tailing Factor (

)

1.8 (Fail)1.1 (Pass)Method B Superior
Theoretical Plates (

)

25008500Method B Superior
Resolution (

)

(vs. Impurity A)
1.83.2Method B Superior
Linearity & Range

Protocol: Five concentration levels ranging from 50% to 150% of the target concentration (0.5 mg/mL).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Criteria: 
    
    
    
    )
  • Range: 0.25 mg/mL – 0.75 mg/mL

Accuracy (Recovery)

Protocol: Spiking known amounts of pure standard into a placebo matrix at 80%, 100%, and 120% levels.

Spike LevelRecovery (%)% RSD (n=3)ICH Criteria
80% 99.4%0.5%98.0 - 102.0%
100% 100.1%0.3%98.0 - 102.0%
120% 99.8%0.4%98.0 - 102.0%
Validation Workflow Diagram

ValidationWorkflow cluster_Parameters ICH Q2(R2) Validation Parameters Start Method Development (Select CSH C18) PreVal Pre-Validation (System Suitability) Start->PreVal Spec Specificity (Forced Degradation) PreVal->Spec Lin Linearity & Range (50-150%) Spec->Lin Acc Accuracy & Precision (Spike Recovery) Lin->Acc Robust Robustness (Flow/Temp/pH) Acc->Robust Report Final Validation Report (Standard Operating Procedure) Robust->Report

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Recommendations & Troubleshooting

Why the "Alternative" Fails

The basic nitrogen in the piperidine ring is the primary cause of failure in Method A. At pH 2-3 (TFA/Formic acid), the amine is protonated (


). Traditional C18 columns have residual silanols (

) that can deprotonate to

even at low pH, creating a strong ion-exchange interaction. This "secondary retention" causes the tailing observed in Table 5.1.
The "Product" Solution

The CSH (Charged Surface Hybrid) particle incorporates a low-level positive charge on the silica surface. This effectively repels the protonated piperidine amine, preventing the ion-exchange interaction.

  • Recommendation: For 2-Chloro-5-(piperidin-4-yloxy)pyrimidine, always use Method B .

  • Troubleshooting: If peak splitting occurs, check the sample solvent. Ensure the sample is dissolved in a solvent composition similar to the initial mobile phase (95% Water / 5% MeCN) to avoid "solvent effect."

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023).[3][4] Guideline on validation methodology. [Link]

  • Waters Corporation. "Selectivity Differences Between Three C18 Columns and the Impact Upon Preparative Separations." Application Note. (Demonstrates CSH advantages for basic compounds). [Link]

  • Phenomenex. "Comparing Core-Shell C18 Phases for Method Development." Technical Guide.[1][3][5] (Comparison of standard vs. polar-modified C18). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine, a halogenated heterocyclic compound.

Hazard Assessment and Risk Mitigation

Given its structure as a chlorinated pyrimidine, 2-Chloro-5-(piperidin-4-yloxy)pyrimidine should be handled as a hazardous substance. Similar compounds are known to be harmful if swallowed, and can cause skin and eye irritation or more severe damage upon contact.[2][3][4] As a halogenated organic compound, it is also considered a hazardous waste, necessitating careful disposal to prevent environmental contamination.[1][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE when handling 2-Chloro-5-(piperidin-4-yloxy)pyrimidine.

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1] For prolonged contact, consult the glove manufacturer's resistance guide.To prevent direct skin contact, as dichloropyrimidines can cause skin irritation.[1]
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a risk of splashing.[1]To protect the eyes from splashes and potential irritants.[1][4]
Protective Clothing A flame-retardant lab coat, long pants, and fully enclosed shoes are required.[1] For larger quantities, a chemically resistant apron is recommended.[1]To shield the skin from accidental contact and potential chemical burns.[6]
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if there is a potential for aerosolization or if working outside of a chemical fume hood.[2]To prevent inhalation of potentially harmful airborne particles.

Waste Segregation and Collection

Proper segregation of chemical waste is paramount to ensure safe handling and disposal. Halogenated organic compounds like 2-Chloro-5-(piperidin-4-yloxy)pyrimidine must not be mixed with non-halogenated waste streams.[1]

Procedure for Waste Collection:

  • Designated Waste Container: Use a dedicated, chemically compatible, and leak-proof container for collecting all waste containing 2-Chloro-5-(piperidin-4-yloxy)pyrimidine. This includes neat material, contaminated solutions, and any disposable labware (e.g., pipette tips, weighing boats).

  • Clear Labeling: The waste container must be clearly and securely labeled with "Hazardous Waste," the full chemical name "2-Chloro-5-(piperidin-4-yloxy)pyrimidine," and any other identifiers required by your institution's EHS department.[1]

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[7]

Spill Management Protocol

In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the immediate area. For solid spills, isolate a perimeter of at least 25 meters (75 feet) in all directions.[2]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Containment: For solid spills, carefully dampen the material with water to prevent it from becoming airborne.[2] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collection: Carefully collect the spilled material and any contaminated absorbents using non-sparking tools.[7][8] Place the collected waste into a suitable, labeled container for hazardous waste.[2][7]

  • Decontamination: Wash all contaminated surfaces with a soap and water solution.[2] Collect the cleaning materials for disposal as hazardous waste.

  • PPE Disposal: All contaminated PPE should be placed in a vapor-tight plastic bag and disposed of as hazardous waste.[2]

Disposal Pathway

The recommended disposal method for chlorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[1][7][8] This process ensures the complete destruction of the compound into less harmful gaseous byproducts, which are subsequently treated.[1]

Disposal Workflow Diagram:

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal & Decontamination A Handle 2-Chloro-5-(piperidin-4-yloxy)pyrimidine B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Mandatory C Segregate Halogenated Waste B->C D Use Designated, Labeled Hazardous Waste Container C->D E Arrange for Pickup by Licensed Waste Disposal Company D->E F High-Temperature Incineration with Flue Gas Scrubbing E->F Primary Method G Triple-Rinse Empty Containers F->G H Dispose of Rinsed Containers as per Institutional Policy G->H

Caption: Workflow for the safe disposal of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine.

Arranging for Disposal
  • Contact EHS: Adhere to your institution's protocol for hazardous waste pickup by contacting your EHS department to schedule a collection.[1]

  • Documentation: Meticulously complete all required waste disposal forms as mandated by your institution and regulatory bodies.[1]

Container Decontamination

Empty containers that held 2-Chloro-5-(piperidin-4-yloxy)pyrimidine must also be managed as hazardous waste until properly decontaminated.

  • Triple-Rinsing: Empty containers should be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous waste.

  • Final Disposal: Once decontaminated, the container can be offered for recycling or reconditioning. If recycling is not an option, the container should be punctured to prevent reuse and disposed of in accordance with institutional and local regulations.[2][8]

Conclusion

The responsible management and disposal of chemical waste are integral to the scientific process. By adhering to these guidelines, researchers can ensure a safe laboratory environment while minimizing their environmental impact. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. Available at: [Link]

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at: [Link]

  • EPA HAZARDOUS WASTE CODES. Available at: [Link]

  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. Available at: [Link]

  • List of Acutely Hazardous Waste. Environment, Health & Safety, University of California, Berkeley. Available at: [Link]

  • Code of Practice for Disposal of Hazardous and Non-Hazardous Waste. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.